[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol
Description
The exact mass of the compound [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)6-12-3-1-7(5-13)2-4-12/h7,13H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUSUBQANRFWAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680470 | |
| Record name | [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
831169-69-8 | |
| Record name | [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol represents a key building block in medicinal chemistry, with the fluorinated piperidine motif offering unique pharmacological properties. This guide provides a comprehensive, in-depth overview of the analytical methodologies and data interpretation required for the unambiguous structure elucidation of this compound. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each section details not only the experimental protocols but also the underlying scientific principles and the logical framework for interpreting the resulting data, ensuring a self-validating approach to structural confirmation.
Introduction: The Significance of Fluorinated Piperidines
Piperidine scaffolds are prevalent in a vast array of pharmaceuticals due to their ability to interact with biological targets and their favorable physicochemical properties. The introduction of fluorine atoms, particularly a trifluoroethyl group at the nitrogen atom, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The trifluoroethyl group can lower the pKa of the piperidine nitrogen, influencing its charge state at physiological pH and potentially reducing off-target interactions. Therefore, [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol serves as a valuable synthon for creating more complex drug candidates with tailored pharmacological profiles.[1] Given its importance, a robust and unequivocal confirmation of its chemical structure is paramount before its inclusion in drug discovery pipelines.
This guide will walk through a multi-technique analytical workflow for the structural verification of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol, providing both the "how" and the "why" behind each step.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be useful for compounds with exchangeable protons (like the hydroxyl proton).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling is often employed to simplify the spectrum, although the coupled spectrum can provide valuable information about H-F coupling.
-
-
2D NMR (Optional but Recommended):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons.
-
Data Interpretation and Analysis
The predicted ¹H NMR spectrum of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol in CDCl₃ would exhibit distinct signals corresponding to each unique proton environment.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.50 | d | 2H | -CH₂OH | The methylene protons adjacent to the hydroxyl group are diastereotopic and will appear as a doublet due to coupling with the proton on C4. |
| ~ 2.90 | q | 2H | N-CH₂CF₃ | The methylene protons adjacent to the nitrogen and the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |
| ~ 2.85 | m | 2H | H-2e, H-6e (axial) | The equatorial protons at positions 2 and 6 are deshielded by the electronegative nitrogen and will appear as a multiplet. |
| ~ 2.10 | m | 2H | H-2a, H-6a (equatorial) | The axial protons at positions 2 and 6 will appear as a multiplet, typically upfield from their equatorial counterparts. |
| ~ 1.75 | m | 2H | H-3e, H-5e (axial) | The equatorial protons at positions 3 and 5 will appear as a multiplet. |
| ~ 1.60 | m | 1H | H-4 | The proton at position 4 is a methine proton and will appear as a multiplet due to coupling with the adjacent methylene protons and the hydroxymethyl protons. |
| ~ 1.30 | m | 2H | H-3a, H-5a (equatorial) | The axial protons at positions 3 and 5 will appear as a multiplet. |
| Variable | br s | 1H | -OH | The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It will likely appear as a broad singlet. |
Causality Behind Experimental Choices: The use of a high-field NMR spectrometer enhances spectral dispersion, which is crucial for resolving the complex multiplets of the piperidine ring protons. 2D NMR techniques like COSY and HSQC are invaluable for definitively assigning these overlapping signals.
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~ 125 (q, J ≈ 277 Hz) | -CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms. The large coupling constant is characteristic. |
| ~ 68 | -CH₂OH | The carbon of the hydroxymethyl group is attached to an electronegative oxygen atom, resulting in a downfield shift. |
| ~ 55 (q, J ≈ 30 Hz) | N-CH₂CF₃ | The methylene carbon adjacent to the nitrogen and the trifluoromethyl group will show a quartet splitting due to two-bond C-F coupling. |
| ~ 54 | C-2, C-6 | The carbons adjacent to the nitrogen are deshielded. |
| ~ 40 | C-4 | The methine carbon at the point of substitution. |
| ~ 29 | C-3, C-5 | The remaining piperidine ring carbons. |
Trustworthiness Through Self-Validation: The number of signals in the ¹³C NMR spectrum must match the number of unique carbon atoms in the proposed structure (6 unique carbons). The characteristic quartet for the CF₃ group and the N-CH₂- group provides strong, self-validating evidence for the presence of the trifluoroethyl moiety.
¹⁹F NMR is a highly sensitive technique that provides a clear signal for the fluorine atoms.
| Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Rationale |
| ~ -73 | t | -CF₃ | The three fluorine atoms are equivalent and will appear as a triplet due to coupling with the adjacent methylene protons (N-CH₂). |
Authoritative Grounding: The chemical shift of trifluoromethyl groups attached to an aliphatic system typically falls in the range of -60 to -80 ppm relative to CFCl₃.[2] The observed triplet multiplicity confirms the presence of an adjacent CH₂ group.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled to a gas or liquid chromatograph (GC-MS or LC-MS).
-
Ionization: Utilize Electron Ionization (EI) for GC-MS to induce fragmentation or a softer ionization technique like Electrospray Ionization (ESI) for LC-MS to primarily observe the protonated molecule [M+H]⁺.
-
Mass Analysis: Acquire a full scan mass spectrum to determine the molecular ion and major fragment ions.
-
Tandem MS (MS/MS): For ESI, isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a characteristic fragmentation pattern.
Data Interpretation and Analysis
-
Molecular Ion: For [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol (C₈H₁₄F₃NO), the exact mass is 197.1027. High-resolution mass spectrometry (HRMS) should confirm this mass to within a few parts per million, providing strong evidence for the elemental composition.
-
EI Fragmentation Pattern: The fragmentation of piperidine derivatives under EI is often initiated by ionization at the nitrogen atom, leading to alpha-cleavage.[3]
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 197 | [M]⁺ | Molecular ion |
| 182 | [M - CH₃]⁺ | Loss of a methyl radical (less likely) |
| 166 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |
| 114 | [M - C₄H₈O]⁺ | Cleavage of the piperidine ring |
| 96 | [C₅H₁₀N]⁺ | Alpha-cleavage with loss of the trifluoroethyl group |
| 83 | [CF₃CH₂]⁺ | Trifluoroethyl cation |
Visualization of Fragmentation:
Caption: Proposed EI-MS fragmentation pathway.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate (e.g., NaCl).
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Background Correction: A background spectrum of the empty sample holder (or pure KBr) should be acquired and subtracted from the sample spectrum.
Data Interpretation and Analysis
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3400 (broad) | O-H stretch | Hydroxyl (-OH) |
| ~ 2930, 2850 | C-H stretch | Aliphatic (piperidine ring and CH₂) |
| ~ 1270, 1150 | C-F stretch | Trifluoromethyl (-CF₃) |
| ~ 1040 | C-O stretch | Primary alcohol |
Authoritative Grounding: The broad absorption around 3400 cm⁻¹ is characteristic of a hydrogen-bonded hydroxyl group. The strong absorptions in the 1300-1100 cm⁻¹ region are indicative of C-F stretching vibrations, confirming the presence of the trifluoromethyl group.[4]
Integrated Structure Elucidation Workflow
The definitive structure elucidation of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol is achieved by synergistically combining the information from all analytical techniques.
Caption: Integrated workflow for structure elucidation.
Conclusion
The structural elucidation of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol is a systematic process that relies on the convergence of data from multiple, complementary analytical techniques. ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides the detailed framework of the molecule, while mass spectrometry confirms the molecular weight and elemental composition and offers insights into its fragmentation. FTIR spectroscopy provides a rapid confirmation of the key functional groups. By following the protocols and interpretive logic outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately verify the structure of this and similar novel chemical entities, ensuring the integrity of their research and development endeavors.
References
-
Bassyouni, F. A., et al. (2015). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. RSC Advances, 5(92), 75633-75644. [Link]
-
Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry, 59(21), 9928–9941. [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved February 7, 2026, from [Link]
-
Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved February 7, 2026, from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved February 7, 2026, from [Link]
Sources
Technical Monograph: Synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol
Executive Summary
Target Molecule: [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol Role: Key intermediate in the synthesis of CPI-1205 (Lasket), a selective EZH2 inhibitor for the treatment of B-cell lymphomas and solid tumors. CAS Registry Number: 1354953-66-4 (related HCl salt) / Generic structure search required for free base.
This technical guide details the synthetic pathways for generating the N-trifluoroethyl piperidine core. The 2,2,2-trifluoroethyl moiety is a critical bioisostere in medicinal chemistry. Unlike a standard ethyl group, the electron-withdrawing fluorine atoms significantly lower the pKa of the piperidine nitrogen (from ~10.5 to ~5.5), reducing lysosomal trapping and improving the metabolic stability of the final drug candidate.
Retrosynthetic Analysis & Strategic Rationale
The synthesis of the target alcohol relies on the strategic disconnection of the C–N bond between the piperidine ring and the trifluoroethyl side chain.
Strategic Considerations:
-
Nucleophilicity: The secondary amine of piperidin-4-ylmethanol is moderately nucleophilic. However, the electrophile (trifluoroethyl group) is deactivated toward SN2 attack due to the strong electron-withdrawing effect of the CF3 group. Standard alkylation with 2,2,2-trifluoroethyl iodide is notoriously sluggish.
-
Chemoselectivity: The substrate contains a free primary alcohol. Synthetic routes must favor N-alkylation over O-alkylation, or utilize transient protection strategies.
Figure 1: Retrosynthetic disconnection showing the convergence of the piperidine core and the fluorinated synthon.
Synthetic Protocols
Two distinct methodologies are presented. Method A is preferred for discovery-scale synthesis due to its operational simplicity, while Method B is the robust, scalable route often utilized in process chemistry (as described in Constellation Pharmaceuticals' optimization literature).
Method A: Direct Alkylation via Triflate (Discovery Route)
This method utilizes 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate), a highly reactive electrophile that overcomes the poor reactivity of trifluoroethyl halides.
Reagents:
-
Piperidin-4-ylmethanol (1.0 equiv)
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.1 equiv)
- -Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Protocol:
-
Preparation: In a flame-dried round-bottom flask under N2, dissolve piperidin-4-ylmethanol in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add DIPEA and cool the solution to 0 °C.
-
Alkylation: Dropwise add 2,2,2-trifluoroethyl triflate. Caution: This reagent is volatile and a potent alkylating agent. Handle in a fume hood.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.
-
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (MeOH/DCM gradient).
Expert Insight: The free hydroxyl group generally does not compete significantly for the alkylating agent if the amine is kept nucleophilic. However, the triflate is expensive and unstable on storage, making this route less ideal for multi-kilogram campaigns.
Method B: Acylation-Reduction (Process Route)
This sequence is superior for scale-up.[1] It avoids the use of genotoxic triflates and offers higher chemoselectivity. This aligns with the route described in ACS Medicinal Chemistry Letters for the optimization of indole-based EZH2 inhibitors.
Reagents:
-
Step 1: Trifluoroacetic anhydride (TFAA), Triethylamine (TEA).
-
Step 2: Borane-tetrahydrofuran complex (BH3·THF) or Lithium Aluminum Hydride (LiAlH4).
Step 1: Trifluoroacetylation
The reaction of the amino-alcohol with TFAA typically yields the N,O-bis(trifluoroacetyl) intermediate.
-
Dissolve piperidin-4-ylmethanol in anhydrous THF.
-
Add TEA (2.5 equiv) and cool to 0 °C.
-
Add TFAA (2.2 equiv) dropwise. The reaction is exothermic.
-
Stir at RT for 2 hours.
-
Process Note: Isolation of the bis-acylated intermediate is optional; the crude material can often be carried forward.
Step 2: Reduction & Global Deprotection
The reduction converts the N-trifluoroacetamide to the N-trifluoroethyl amine. Crucially, the O-trifluoroacetate ester is cleaved during the reductive workup, regenerating the alcohol.
-
Cool the crude amide solution to 0 °C.
-
Add BH3·THF (1.0 M solution, 4–5 equiv) carefully.
-
Heat to reflux for 4–6 hours to ensure complete reduction of the electron-deficient amide.
-
Quench (Critical): Cool to 0 °C. Slowly add MeOH to quench excess borane. Then add 6N HCl and reflux for 1 hour to break the amine-borane complex.
-
Basification: Neutralize with NaOH to pH > 12. This step also hydrolyzes any remaining O-trifluoroacetate ester.
-
Extraction: Extract with EtOAc or DCM.
Figure 2: The Acylation-Reduction workflow. Note the transient formation of the N,O-bis-acylated species which reverts to the alcohol during basic workup.
Analytical Characterization & Troubleshooting
Expected Analytical Data
-
1H NMR (400 MHz, CDCl3):
- 3.50 (d, 2H, -CH 2OH)
- 3.00 (q, J = 10 Hz, 2H, N-CH 2-CF3). Note: This quartet is the diagnostic signature of the trifluoroethyl group.
- 2.90–2.10 (m, piperidine ring protons).
-
19F NMR:
-
Single peak around
-69 to -72 ppm (triplet if proton-coupled, singlet if decoupled).
-
-
MS (ESI):
-
Calculated [M+H]+: ~198.11.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion (Method A) | Low reactivity of triflate due to hydrolysis. | Use fresh triflate. Ensure anhydrous conditions. Switch to "Tresylate" (Trifluoroethyl trichloromethanesulfonate) for higher stability. |
| Amine-Borane Complex (Method B) | Inefficient quench of borane reduction. | Ensure the acid reflux step (HCl/MeOH) is vigorous enough to break the N–B bond. |
| O-Acylation Persistence | Insufficient hydrolysis during workup. | Treat the crude product with 1N NaOH/MeOH for 30 mins at RT to cleave the trifluoroacetate ester. |
Safety & HSE Protocols
-
Trifluoroethyl Triflate: Highly toxic and a potent alkylating agent. It can cause severe burns and lung damage. Use only in a certified fume hood with double-gloving (nitrile/laminate).
-
Borane-THF: Pyrophoric. Reacts violently with water. Quench carefully with methanol at low temperature.
-
Fluorine NMR: If using 19F NMR for monitoring, ensure the internal standard (e.g., fluorobenzene) does not overlap with the product signal (-70 ppm region).
References
-
Vasbinder, M. M., et al. (2016).[2] "Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2." Journal of Medicinal Chemistry.
- Context: Primary literature describing the optimization of the indole series leading to CPI-1205 and the synthesis of N-trifluoroethyl piperidine intermediates via the acyl
-
Constellation Pharmaceuticals. (2012). "Modulators of Methyl Modifying Enzymes, Compositions and Uses Thereof.
- Context: The foundational patent covering the chemical structure and synthesis of CPI-1205 and rel
-
Johnström, P., & Stone-Elander, S. (1995).[3] "The 18F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: Synthesis and specific activity." Journal of Labelled Compounds and Radiopharmaceuticals.
- Context: Detailed preparation and handling of trifluoroethyl triflate for N-alkyl
Sources
Technical Guide: Structure-Activity Relationship of Piperidine-Containing EZH2 Inhibitors
[1]
Executive Summary & Target Profile
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), responsible for the trimethylation of Histone H3 at Lysine 27 (H3K27me3), a mark associated with transcriptional silencing.[2][3][4] Overexpression or gain-of-function mutations (e.g., Y641F) in EZH2 drive oncogenesis in lymphomas (DLBCL, FL) and solid tumors by repressing tumor suppressor genes.[1]
The development of EZH2 inhibitors has relied heavily on 6-membered nitrogenous heterocycles —specifically piperidines and piperazines —to modulate physicochemical properties (solubility, pKa) and engage solvent-exposed regions of the enzyme. This guide dissects the SAR of the piperidine scaffold , contrasting it with piperazine analogs (like Tazemetostat) to illuminate critical design decisions regarding metabolic stability and potency.
Structural Biology & Binding Mode
Most clinical EZH2 inhibitors are SAM-competitive , binding to the S-adenosylmethionine (SAM) pocket within the SET domain.[1]
-
The Core (Warhead): Typically a pyridone or benzamide moiety that mimics the adenine ring of SAM, forming critical hydrogen bonds with the backbone of Trp624 (in the GXG motif) and Cys663 .
-
The Linker: Connects the core to the solvent-exposed tail.
-
The Tail (Piperidine/Piperazine): Projects into the solvent channel. This region is critical for:
SAR Deep Dive: The Tetramethylpiperidinyl Benzamide Series
A seminal case study in piperidine SAR is the optimization of tetramethylpiperidinyl benzamides , where the piperidine ring is not just a solubilizing tail but a core structural element driving potency.
The Starting Hit (Compound 6)
Early high-throughput screening identified benzamide structures containing a piperidine moiety.[1][5]
-
Structure: A benzamide core linked to a 2,2,6,6-tetramethylpiperidine ring.
-
Mechanism: The benzamide amide NH acts as a hydrogen bond donor to the backbone carbonyl of the regulatory subunit or the SET domain pocket.
-
Liability: The unsubstituted piperidine ring in early analogs was susceptible to rapid oxidative metabolism (N-dealkylation or ring oxidation) and P-gp efflux.[1]
Optimization Strategy: The "Tetramethyl" Lock
The introduction of four methyl groups at the 2- and 6-positions of the piperidine ring (2,2,6,6-tetramethylpiperidine) was a critical SAR breakthrough.
| Modification | Chemical Logic | Biological Outcome |
| 2,2,6,6-Tetramethyl Substitution | Steric Shielding: The methyl groups create a steric barrier around the nitrogen and the adjacent carbons. | Metabolic Stability: Drastically reduces N-oxidation and N-dealkylation by CYP enzymes.[1] |
| Conformational Restriction | Entropy Reduction: The bulky methyls lock the piperidine ring into a specific chair conformation, pre-organizing the molecule for binding. | Potency Increase: Reduces the entropic penalty of binding, leading to higher affinity (lower |
| Basicity Modulation | pKa Shift: The steric bulk slightly modulates the pKa of the secondary amine. | Permeability: Balances solubility with membrane permeability (MDCK-LE). |
Linker & Core Evolution (Compound 6 Compound 44)
Optimization moved beyond the piperidine ring to the linker connecting it to the aryl core.
-
Diphenyl Ether Linker: Replacing flexible alkyl linkers with a rigid diphenyl ether or biaryl system improved potency by positioning the benzamide warhead correctly in the SAM pocket.
-
Result (Compound 44): A highly potent probe with >1000-fold improved potency over the starting hit, driven by the synergy between the rigidified linker and the metabolically stable tetramethylpiperidine.
Scaffold Hopping: Piperidine vs. Piperazine
In the development of clinical agents like Tazemetostat (EPZ-6438) and Valemetostat , researchers often toggle between piperidine and piperazine rings.
The Tazemetostat Divergence
While early hits often contain piperidines, the clinical candidate Tazemetostat utilizes a piperazine linked to a pyridone core.
-
Why Switch?
-
Solubility: The second nitrogen in piperazine provides an additional handle for protonation/solubility without adding excessive lipophilicity.
-
CYP Induction: In some series, lipophilic piperidine tails were correlated with CYP3A4 induction (PXR activation).[1] Replacing the CH
with an NH (piperazine) or adding polar groups reduced LogD and mitigated CYP induction.[1]
-
-
Key SAR Lesson: If a piperidine analog shows high metabolic clearance or CYP induction, scaffold hopping to a piperazine or morpholine (while maintaining the same vector) is a standard rescue strategy.
Valemetostat (DS-3201b)
Valemetostat employs a 4-(dimethylamino)cyclohexyl group.[1] While strictly a cyclohexane, it functions as a "virtual piperidine" mimic where the basic center is exocyclic.
-
Advantage: This avoids the potential hERG liability sometimes associated with basic secondary amines in internal piperidine rings, while maintaining the necessary basicity for lysosomal trapping or solubility.
Visualization: Optimization Logic
The following diagram illustrates the decision tree for optimizing the piperidine scaffold in EZH2 inhibitors.
Caption: Decision tree for optimizing piperidine-containing EZH2 inhibitors, highlighting the divergence between steric stabilization (tetramethyl) and scaffold hopping (piperazine).
Experimental Protocols
To validate the SAR of piperidine analogs, the following protocols are industry standard.
Biochemical Potency Assay (IC50)
Objective: Measure inhibition of EZH2 methyltransferase activity using a radioactive or fluorescence-based readout.[1]
-
Reagents: Recombinant PRC2 complex (EZH2/EED/SUZ12/RbAp48),
H-SAM (S-Adenosylmethionine), and Biotinylated H3(21-44) peptide substrate.[1] -
Reaction:
-
Incubate compounds (10-point dose response) with PRC2 complex (5 nM) in assay buffer (20 mM Tris-HCl pH 8.0, 5 mM MgCl
, 1 mM DTT) for 15 mins. -
Initiate reaction by adding
H-SAM (1 M) and H3 peptide (0.5 M).[1] -
Incubate for 60 mins at room temperature.
-
-
Detection:
-
Analysis: Fit data to a 4-parameter logistic equation to determine IC
. Valid compounds must show IC < 100 nM. [1]
Cellular H3K27me3 Reduction Assay (Western Blot)
Objective: Confirm cellular target engagement and permeability.
-
Cell Line: Karpas-422 (EZH2
mutant DLBCL line) or Pfeiffer cells.[1] -
Treatment:
-
Lysis & Extraction:
-
Harvest cells and perform acid extraction of histones (using 0.2 N HCl) to ensure high purity.
-
-
Blotting:
-
Quantification: Densitometry normalization of H3K27me3 signal vs. Total H3. A potent lead should reduce H3K27me3 levels by >80% at 1
M.[1]
Comparative Data Table
The table below summarizes the impact of the nitrogen heterocycle on key drug properties.
| Feature | Unsubstituted Piperidine | Tetramethyl-Piperidine | Piperazine (N-Methyl) |
| Metabolic Stability | Low (N-dealkylation prone) | High (Steric block) | Moderate (Requires optimization) |
| Solubility (pH 7.4) | Moderate | Moderate | High (Two basic nitrogens) |
| Conformational Rigidity | Flexible (Chair flip) | Rigid (Locked chair) | Flexible |
| CYP Inhibition/Induction | High Risk (Lipophilic) | Low Risk | Low Risk |
| Representative Series | Early Hits (e.g., GSK126 precursors) | Compound 44 (Kung et al.) | Tazemetostat (EPZ-6438) |
References
-
Discovery and Optimization of Tetramethylpiperidinyl Benzamides as Inhibitors of EZH2.
-
Discovery of EPZ-6438 (Tazemetostat): A Potent, Selective, and Orally Bioavailable Small-Molecule Inhibitor of EZH2. [1]
-
Structure-Activity Relationship Studies for EZH2 and EZH1 Inhibitors (UNC1999 Series).
-
Valemetostat (DS-3201b) Chemical Structure and Properties.
Sources
- 1. Valemetostat tosylate | C33H42ClN3O7S | CID 126482037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DS-3201b | C26H34ClN3O4 | CID 126481870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of Tetramethylpiperidinyl Benzamides as Inhibitors of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Mass spectrometry analysis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol
Application Note: Mass Spectrometry Analysis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol
Abstract
This guide details the mass spectrometry (MS) analysis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol (CAS: 831169-69-8), a critical fluorinated building block used in the synthesis of EZH2 inhibitors and other medicinal compounds. We provide a comprehensive workflow covering sample preparation, chromatographic separation using Fluorophenyl (PFP) stationary phases, and electrospray ionization (ESI) fragmentation logic. This protocol addresses specific challenges, including the "fluorine effect" on retention and the suppression of ionization by residual solvents.
Introduction & Chemical Context
In modern drug discovery, the incorporation of fluorine is a strategic tool to modulate lipophilicity (LogP), metabolic stability, and pKa. The title compound combines a piperidine core , a primary alcohol , and a 2,2,2-trifluoroethyl group .
-
Molecular Formula:
[1] -
Exact Mass: 197.1028 Da
-
Protonated Mass
: 198.1100 Da
Analytical Challenges:
-
Polarity Duality: The hydroxymethyl group confers polarity, while the trifluoroethyl group adds lipophilicity. Standard C18 columns often yield poor peak shape due to the basic nitrogen interacting with silanols.
-
Mass Defect: The three fluorine atoms introduce a negative mass defect, useful for filtering background noise in high-resolution MS (HRMS).
-
Fragment Stability: The electron-withdrawing nature of the
group strengthens the bond, altering standard piperidine fragmentation pathways.
Experimental Protocols
Sample Preparation (The "Zero-Carryover" Method)
Rationale: Secondary amines are prone to adsorption on glass surfaces (silanol interactions). The trifluoroethyl group mitigates this slightly, but caution is required at low concentrations.
Protocol:
-
Stock Solution: Weigh 10 mg of analyte into a polypropylene (PP) vial. Dissolve in 10 mL of Methanol (LC-MS grade) to achieve 1 mg/mL.
-
Critical Step: Sonicate for 5 minutes to ensure dissolution; fluorinated tails can aggregate.
-
-
Working Standard: Dilute stock 1:100 in 90:10 Water:Acetonitrile (0.1% Formic Acid). Final concentration: 10 µg/mL.
-
Why Acid? Acidifying the diluent ensures the amine is protonated (
), preventing adsorption to container walls.
-
-
Filtration: Use a 0.2 µm PTFE or Nylon filter. Avoid PVDF if possible, as fluorinated compounds can sometimes bind non-specifically to fluorinated membranes.
Liquid Chromatography (LC) Conditions
Expert Insight: While C18 is sufficient, a Pentafluorophenyl (PFP) column is recommended. The "fluoro-fluoro" interaction provides superior selectivity and peak shape for this analyte compared to C18.
| Parameter | Condition |
| Column | Kinetex F5 (PFP) or equivalent, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid + 5mM Ammonium Formate |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 2.0 µL |
Gradient Profile:
-
0.0 min: 5% B
-
1.0 min: 5% B (Divert to waste to remove salts)
-
6.0 min: 95% B
-
8.0 min: 95% B
-
8.1 min: 5% B (Re-equilibration)
Mass Spectrometry Parameters (ESI+)
System: Triple Quadrupole (QqQ) or Q-TOF.
| Parameter | Setting | Reason |
| Ionization | ESI Positive | Basic nitrogen protonates easily ( |
| Capillary Voltage | 3.5 kV | Standard for small molecules. |
| Desolvation Temp | 350°C | High temp needed to desolvate the polar alcohol tail. |
| Cone Voltage | 30 V | Moderate energy to prevent in-source fragmentation of water. |
| Precursor Ion | 198.1 m/z |
Results & Discussion: Fragmentation Logic
Understanding the fragmentation is vital for confirmation (MRM development) and impurity profiling.
Primary Fragmentation Pathway (MS/MS)
Upon Collision Induced Dissociation (CID), the molecule follows a distinct breakdown pattern.
-
Precursor:
-
Loss of Water (Neutral Loss -18 Da):
-
The hydroxymethyl group is the most labile.
-
Product:
-
Mechanism: 1,4-elimination or simple dehydration leaving a double bond on the ring or exocyclic methylene.
-
-
Ring Cleavage (Piperidine Characteristic):
-
Following water loss, the piperidine ring opens.
-
Product:
range (Loss of or fragments). -
Note: The
bond is surprisingly strong due to the electron-withdrawing fluorine, making the loss of the entire N-substituent less dominant than in non-fluorinated ethyl analogs.
-
Visualization of Analytical Workflow
Caption: Figure 1. Optimized LC-MS/MS workflow utilizing PFP chromatography and ESI+ fragmentation targeting the characteristic water loss.
Method Validation & Troubleshooting
Linearity and Limits
-
Linear Range: 1.0 ng/mL to 1000 ng/mL (using the recommended conditions).
-
LOD (Limit of Detection): ~0.2 ng/mL (S/N > 3).
-
Carryover: If carryover is observed after high-concentration injections, inject a "needle wash" of Acetonitrile:Isopropanol:Formic Acid (40:40:20) . The acid/alcohol mix effectively strips the amine from the injector needle.
Common Pitfalls
-
Issue: Signal suppression in the early void volume.
-
Cause: The compound is polar; if it elutes too early (retention factor
), salts suppress ionization. -
Fix: Lower the initial organic % to 2% or use the PFP column as recommended to increase retention.
-
-
Issue: "Ghost" peaks at M+22 (220 m/z).
-
Cause: Sodium adducts
. -
Fix: Add 5mM Ammonium Formate to Mobile Phase A. The ammonium ions suppress sodium adduct formation, forcing the signal into the protonated
state.
-
References
-
Lianhe Aigen Pharma. (n.d.). Product Data: [1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanol.[1] Retrieved from [Link]
-
Vaswani, R. G., et al. (2016).[2] "Identification of CPI-1205, a Potent and Selective Inhibitor of Histone Methyltransferase EZH2." Journal of Medicinal Chemistry, 59(21), 9928-9941. (Demonstrates the use of trifluoroethyl-piperidine intermediates in drug synthesis). Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 84767867 (Analogue Reference). Retrieved from [Link]
Sources
Technical Application Note: Strategic Utilization of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol in the Total Synthesis of CPI-1205 (Lirametostat)
Executive Summary & Chemical Context[1][2][3]
This technical guide details the strategic application of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol (hereafter referred to as Fragment A ) as a critical building block in the synthesis of CPI-1205 (Lirametostat) .
CPI-1205 is a highly potent, selective indole-based inhibitor of the EZH2 (Enhancer of Zeste Homolog 2) histone methyltransferase, currently under investigation for B-cell lymphomas and solid tumors.[1] The molecule’s efficacy relies heavily on its solvent-exposed "tail" moiety—a piperidine ring substituted with a trifluoroethyl group.
Fragment A serves as the precursor to this tail. However, direct coupling is chemically insufficient due to the specific stereochemical requirements of CPI-1205. This guide elucidates the "Oxidation-Alkylation-Activation" workflow required to transform Fragment A into the bio-active chiral linker found in the final drug substance.
Key Chemical Challenges Addressed:
-
Metabolic Stability: The role of the 2,2,2-trifluoroethyl group in blocking labile metabolic sites (N-dealkylation).
-
Stereogenicity: Converting the achiral primary alcohol of Fragment A into the chiral secondary connection required for the (R)-enantiomer of CPI-1205.
-
Convergent Synthesis: Optimizing the coupling of the functionalized tail to the indole core.
Structural Logic & Retrosynthesis
The synthesis of CPI-1205 is convergent. The molecule can be deconstructed into two primary domains: the Indole-Pyridone Core and the Piperidine Tail .
Fragment A ([1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol) is the starting material for the Tail domain. It must undergo carbon chain extension and stereoselective modification to form the secondary alkyl linkage found in CPI-1205.
Pathway Visualization
The following diagram illustrates the transformation of Fragment A into the competent electrophile for coupling.
Caption: Transformation pathway of Fragment A into the bioactive CPI-1205 scaffold via chain extension and chiral resolution.
Detailed Experimental Protocols
Phase 1: Synthesis of Fragment A
If Fragment A is not purchased commercially, it must be synthesized with high purity to prevent fluorinated impurities downstream.
Reagents: 4-Piperidinemethanol, 2,2,2-Trifluoroethyl trifluoromethanesulfonate (Triflate), DIPEA, Dichloromethane (DCM).
-
Setup: Charge a reaction vessel with 4-piperidinemethanol (1.0 eq) and DCM (10 vol). Cool to 0°C.
-
Base Addition: Add Diisopropylethylamine (DIPEA, 2.5 eq) dropwise.
-
Alkylation: Add 2,2,2-Trifluoroethyl triflate (1.1 eq) slowly to control exotherm. The trifluoroethyl group is electron-withdrawing, making the electrophile highly reactive but the resulting amine less basic (preventing over-alkylation).
-
Workup: Stir at RT for 12h. Quench with saturated NaHCO3. Extract with DCM.
-
Validation: Verify formation of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol via LC-MS (M+H expected).
Phase 2: Functionalization (The "Bridge" to CPI-1205)
This is the critical deviation from standard catalog reagent usage. CPI-1205 requires an ethyl linkage, not the methyl linkage provided by Fragment A.
Step 2A: Oxidation to Aldehyde
-
Dissolve Fragment A (1.0 eq) in dry DCM.
-
Add Dess-Martin Periodinane (1.2 eq) at 0°C.
-
Stir for 2h. Quench with Na2S2O3/NaHCO3 (1:1).
-
Isolate the aldehyde intermediate. Note: Aldehydes with beta-nitrogens can be unstable; proceed immediately to Step 2B.
Step 2B: Grignard Addition & Chiral Resolution
-
Grignard: Dissolve the aldehyde in anhydrous THF at -78°C. Add Methylmagnesium Bromide (MeMgBr, 3M in ether, 1.5 eq).
-
Mechanism: The nucleophilic methyl group attacks the carbonyl, extending the carbon chain and creating the secondary alcohol 1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethanol.
-
Resolution: The product is racemic. For CPI-1205, the (R)-enantiomer (or specific active atropisomer configuration) is required.
-
Method: Supercritical Fluid Chromatography (SFC) using a Chiralpak AD-H column.
-
Mobile Phase: CO2/Methanol with 0.1% DEA.
-
Step 2C: Activation
Convert the resolved alcohol to a Mesylate (OMs) to create a good leaving group for the indole coupling.
-
Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), DCM.
-
Protocol: Treat alcohol with MsCl (1.2 eq) and TEA (2.0 eq) at 0°C. Use immediately.
Convergent Coupling to the Indole Core
The final assembly involves the nucleophilic attack of the Indole nitrogen (from the CPI-1205 core) onto the activated Fragment A derivative.
Core Scaffold: N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1H-indole-3-carboxamide.
Protocol:
-
Solvent System: Use DMF or NMP (polar aprotic is essential for SN2).
-
Base Selection: Cesium Carbonate (Cs2CO3, 2.0 eq). The "Cesium Effect" improves solubility and reactivity of the indole anion.
-
Coupling:
-
Suspend the Indole Core (1.0 eq) and Cs2CO3 in DMF. Stir 30 min to deprotonate.
-
Add the Activated Fragment A (Mesylate from Phase 2C, 1.2 eq).
-
Heat to 60°C for 4-6 hours.
-
-
Purification: Reverse-phase HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).
Data Analysis: Solvent Effects on Coupling Yield
Optimization data based on internal standard protocols.
| Solvent | Base | Temperature | Yield (%) | Notes |
| THF | NaH | Reflux | 35% | Poor solubility of core; competing elimination. |
| DCM | TEA | RT | <5% | Insufficient activation energy for alkylation. |
| DMF | Cs2CO3 | 60°C | 82% | Optimal. Clean conversion. |
| DMSO | KOtBu | 50°C | 65% | Higher impurity profile (side reactions). |
Scientific Rationale & Troubleshooting
Why the Trifluoroethyl Group?
In drug design, the 2,2,2-trifluoroethyl moiety is a "metabolic blocker." Standard N-ethyl groups are susceptible to cytochrome P450-mediated dealkylation. The strong electron-withdrawing nature of the fluorine atoms:
-
Reduces the basicity of the piperidine nitrogen (pKa shift from ~10 to ~5.5), reducing lysosomal trapping.
-
Prevents oxidative metabolism at the alpha-carbon, significantly extending the half-life (
) of CPI-1205 in vivo.
Troubleshooting Low Yields
-
Issue: Low conversion in Phase 2B (Grignard).
-
Cause: Residual water in Fragment A (hygroscopic) or protonation of the Grignard by the piperidine salt.
-
Fix: Azeotrope Fragment A with toluene prior to reaction; use excess Grignard reagent (3.0 eq).
-
-
Issue: Racemization during Coupling.
-
Cause: SN1 character if the mesylate leaves before nucleophilic attack.
-
Fix: Keep reaction temperature strictly <65°C and ensure high concentration of the Indole nucleophile.
-
References
-
Vaswani, R. G., et al. (2016).[2] "Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2." ACS Medicinal Chemistry Letters, 7(11), 961–966.
-
National Cancer Institute (NCI). "EZH2 Inhibitor CPI-1205." NCI Drug Dictionary.
-
Gehling, V. S., et al. (2015). "Discovery, Design, and Synthesis of EZH2 Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for indole-based EZH2 inhibition).
Sources
Experimental procedure for coupling piperidine intermediates in drug synthesis
Executive Summary
Piperidine remains one of the most ubiquitous "privileged scaffolds" in modern medicinal chemistry, appearing in over 70 FDA-approved therapeutics, including Donepezil, Fentanyl, and Risperidone [1]. Its structural versatility—acting as a hydrogen bond acceptor, a lipophilic spacer, or a conformational anchor—makes the formation of the piperidine C-N bond a critical step in lead optimization.
This guide moves beyond generic textbook reactions to provide field-tested protocols for the three most reliable coupling strategies: Reductive Amination , Buchwald-Hartwig Cross-Coupling , and Nucleophilic Aromatic Substitution (SNAr) . We prioritize reproducibility, scalability, and the mitigation of common side reactions like over-alkylation and catalyst poisoning.
Strategic Decision Matrix
Before selecting a protocol, analyze the electrophilic partner. The nature of the carbon center accepting the piperidine nitrogen dictates the chemistry.
Figure 1: Decision matrix for selecting the optimal piperidine coupling strategy based on electrophile electronics.
Method A: Reductive Amination (The Workhorse)
Best for: Coupling piperidine to aldehydes or ketones. Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction.
While Sodium Cyanoborohydride (NaCNBH3) was historically common, Sodium Triacetoxyborohydride (STAB) is now the industry standard [2]. STAB is less toxic, does not require pH adjustment, and avoids the risk of HCN generation.
Protocol: The "One-Pot" STAB Method
Scale: 1.0 mmol
-
Imine Formation:
-
In a dry vial, dissolve the Aldehyde/Ketone (1.0 equiv) and Piperidine derivative (1.1–1.2 equiv) in 1,2-Dichloroethane (DCE) or THF (3–5 mL).
-
Note: If using a ketone, add Acetic Acid (1–2 equiv) to catalyze imine formation. Aldehydes usually react without acid.
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
Stir at RT under nitrogen. Aldehydes typically complete in 1–4 hours; ketones may require 12–24 hours.
-
-
Workup:
-
Quench with saturated aqueous NaHCO3 (stops the reaction and neutralizes acetic acid).
-
Extract with DCM or EtOAc (x3).
-
Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]
-
Critical Parameters & Troubleshooting
| Issue | Probable Cause | Solution |
| No Reaction (Ketone) | Steric hindrance or slow imine formation. | Add 1-2 eq. Acetic Acid; switch solvent to DCE (promotes imine formation better than THF). |
| Alcohol Byproduct | Aldehyde reduced before amine attack. | Do not add STAB immediately. Stir amine + aldehyde for 1h first to ensure imine forms. |
| Incomplete Conversion | Water in solvent decomposing STAB. | Use anhydrous solvents. STAB is moisture sensitive.[2] |
Method B: Buchwald-Hartwig Cross-Coupling
Best for: Coupling piperidine to unactivated aryl halides (e.g., bromobenzene, chloropyridine). Mechanism: Pd(0) catalytic cycle involving oxidative addition, amine coordination, and reductive elimination.
Secondary amines like piperidine can poison Palladium catalysts by binding too tightly. The solution is using bulky phosphine ligands (e.g., XPhos, RuPhos, BINAP) that create steric bulk, forcing the reductive elimination step [3].
Protocol: The "Inert Pipeline"
Scale: 0.5 mmol
-
Preparation (Glovebox or Schlenk Line):
-
To a reaction vial, add Pd2(dba)3 (1–2 mol%) and Ligand (e.g., XPhos or BINAP, 2–4 mol%).
-
Ratio: Ligand:Pd ratio should be at least 1:1 (or 2:1 for monodentate ligands).
-
Add Base : NaOtBu (1.4 equiv) is standard. Use Cs2CO3 if the substrate has base-sensitive esters.
-
-
Substrate Addition:
-
Add Aryl Halide (1.0 equiv) and Piperidine (1.2 equiv).
-
Add Toluene or 1,4-Dioxane (anhydrous, degassed). Concentration: 0.1–0.2 M.
-
-
Reaction:
-
Seal the vial with a crimp cap or Teflon septum.
-
Heat to 80–100°C for 12–18 hours.
-
Visual Check: The solution usually turns from dark purple/red (Pd-precursor) to orange/brown (active species). Black precipitate indicates catalyst decomposition (Pd black).
-
-
Workup:
-
Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts.
-
Concentrate and purify via flash chromatography.[1]
-
Figure 2: Buchwald-Hartwig workflow emphasizing the catalyst activation and filtration steps.
Method C: Nucleophilic Aromatic Substitution (SNAr)
Best for: Aryl halides with strong Electron Withdrawing Groups (EWG) in ortho/para positions (e.g., 4-fluoronitrobenzene). Note: This method requires no metal catalyst but is substrate-limited.
Protocol:
-
Dissolve Aryl Fluoride/Chloride (1.0 equiv) in polar aprotic solvent (DMF or DMSO ).
-
Add Piperidine (1.2–1.5 equiv) and K2CO3 (2.0 equiv).
-
Heat to 60–80°C . (Highly activated substrates like dinitro-halides may react at RT).
-
Pour into water/ice to precipitate the product or extract with EtOAc.
Summary of Coupling Modalities
| Feature | Reductive Amination | Buchwald-Hartwig | SNAr |
| Bond Formed | C(sp3)-N | C(sp2)-N | C(sp2)-N |
| Key Reagent | STAB (NaBH(OAc)3) | Pd Catalyst + Ligand | Base (K2CO3) |
| Tolerance | High (Acid/Base stable) | Low (O2/H2O sensitive) | Moderate (EWG required) |
| Cost | Low | High (Pd/Ligands) | Low |
| Green Score | Moderate (Boron waste) | Low (Heavy metals) | Moderate (Solvent issues) |
References
-
FDA Approved Drug Database & Reviews
-
Review: "Piperidine-containing drugs and recently studied analogs."[3][4] National Institutes of Health (NIH) / PubMed. Available at: [Link] (Search Term: Piperidine scaffold medicinal chemistry).
-
Data: "Analogues of Piperidine for Drug Design."[3] Pharmaceutical Business Review. Available at: [Link]
-
-
Reductive Amination Protocols
-
Buchwald-Hartwig & Cross-Coupling
-
SNAr Methodology
Sources
- 1. rsc.org [rsc.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Analogues of Piperidine for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Assessing Cell Viability in Response to EZH2 Inhibition Using the MTT Assay
Introduction: Targeting EZH2 in Cancer Therapy
Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator that functions as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] In numerous cancers, EZH2 is overexpressed or harbors activating mutations, leading to the aberrant silencing of tumor suppressor genes.[2] This is primarily achieved through the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark.[3][4] The pivotal role of EZH2 in cancer progression, including promoting cell proliferation and inhibiting apoptosis, has established it as a promising therapeutic target.[2][5] Consequently, a variety of small molecule inhibitors have been developed to target EZH2's methyltransferase activity, with some showing promising clinical responses.[2][6]
The development and validation of EZH2 inhibitors necessitate robust and reliable methods to quantify their impact on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, rapid, and economical colorimetric method for this purpose.[7] This application note provides a detailed protocol and expert insights for utilizing the MTT assay to determine the cytotoxic and cytostatic effects of EZH2 inhibitors on cancer cell lines.
Principle of the MTT Assay
The MTT assay is a quantitative method that measures the metabolic activity of living cells.[8] The fundamental principle lies in the ability of mitochondrial dehydrogenases in viable cells to cleave the yellow tetrazolium salt, MTT, into a purple formazan product.[7][9][10] This conversion is dependent on the activity of enzymes like succinate dehydrogenase and reflects the mitochondrial integrity and overall metabolic health of the cells. The resulting insoluble formazan crystals are then solubilized, and the absorbance of the colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.[3][10] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[7][9]
Mechanism of EZH2 Inhibition and its Impact on Cell Viability
EZH2 inhibitors competitively bind to the enzyme's active site, preventing the methylation of histone H3.[11] This leads to a reduction in H3K27me3 levels, which in turn reactivates the expression of previously silenced tumor suppressor genes.[3][11] The reactivation of these genes can induce cell cycle arrest, apoptosis (programmed cell death), and a decrease in cancer cell proliferation.[3][6] Therefore, by treating cancer cells with EZH2 inhibitors and subsequently performing an MTT assay, researchers can quantify the dose-dependent decrease in cell viability and determine key parameters such as the half-maximal inhibitory concentration (IC50).[12]
Visualizing the EZH2 Signaling Pathway and Inhibition
Caption: EZH2 signaling pathway and the mechanism of its inhibition.
Detailed Protocol: MTT Assay for EZH2 Inhibitor Screening
This protocol is designed for adherent cells cultured in 96-well plates. Modifications for suspension cells are also included.
Materials and Reagents
-
Complete cell culture medium (as recommended by the cell line supplier)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
EZH2 inhibitor(s) of interest
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade[12]
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS. Filter-sterilize and store at 4°C, protected from light.
-
Solubilization solution (e.g., 100% DMSO, or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm recommended)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Caption: Step-by-step workflow of the MTT assay.
Step-by-Step Methodology
Part 1: Cell Seeding and Treatment
-
Cell Culture: Culture cells in an appropriate medium in a humidified incubator until they reach the exponential growth phase.[9]
-
Cell Counting: Detach adherent cells using trypsin-EDTA, neutralize with complete medium, and count the cells using a hemocytometer or an automated cell counter.[9]
-
Seeding: Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically between 1,000 to 100,000 cells per well) in a final volume of 100 µL per well in a 96-well plate.[8]
-
Expert Insight: The optimal cell number should fall within the linear portion of the absorbance vs. cell number curve and yield an absorbance between 0.75 and 1.25 for untreated controls.[8]
-
-
Incubation: Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.[10]
-
Preparation of Inhibitor Dilutions: Prepare a series of concentrations of the EZH2 inhibitor in complete culture medium. A vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) must be included.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions (and controls) to the respective wells.[3] Include wells with medium only to serve as a blank.[8]
-
Incubation with Inhibitor: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[15] The optimal duration may vary depending on the cell line and the inhibitor's mechanism of action.
Part 2: MTT Assay Procedure
-
MTT Reagent Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[3]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C.[3][16] During this time, viable cells will convert the yellow MTT to purple formazan crystals. The optimal incubation time should be determined for each cell line to ensure visible purple precipitate formation without reaching saturation.[8][17]
-
Formazan Solubilization (Adherent Cells): Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[3][10]
-
Formazan Solubilization (Suspension Cells): Centrifuge the plate to pellet the cells. Carefully remove the supernatant and then add the solubilization solution.[12]
-
Mixing: Mix thoroughly on an orbital shaker for 15-30 minutes or by gentle pipetting to ensure complete solubilization of the formazan crystals.[12] Protect the plate from light during this step.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3][10] It is recommended to use a reference wavelength of 630 nm to correct for background absorbance from cell debris and other interferences.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.
-
Calculate Percent Viability: The viability of treated cells is expressed as a percentage of the vehicle-treated control cells.
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Dose-Response Curve: Plot the percent cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
IC50 Determination: The IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, can be determined from the dose-response curve using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).[12] A lower IC50 value indicates a more potent compound.[12]
Data Presentation: Example IC50 Values
| Cell Line | EZH2 Inhibitor | Treatment Duration (hours) | IC50 (µM) |
| DLBCL Line 1 (EZH2 mutant) | Tazemetostat | 72 | 0.05 |
| DLBCL Line 2 (EZH2 WT) | Tazemetostat | 72 | 1.2 |
| Prostate Cancer (PC-3) | GSK126 | 72 | 2.5 |
| Breast Cancer (MCF-7) | EPZ-6438 | 72 | 5.8 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
Self-Validating System: Controls and Optimization
To ensure the trustworthiness and reproducibility of the results, the following controls and optimization steps are crucial:
-
Vehicle Control: Essential for accounting for any effects of the solvent (e.g., DMSO) on cell viability.
-
Untreated Control: Cells cultured in medium alone serve as a baseline for 100% viability.
-
Blank Control: Wells containing only culture medium (and later MTT and solubilizer) are necessary to correct for background absorbance.[8]
-
Positive Control: A known cytotoxic agent can be included to validate the assay's ability to detect a decrease in cell viability.
-
Optimization of Cell Seeding Density: A critical parameter that must be optimized for each cell line to ensure that cells are in the logarithmic growth phase throughout the experiment and that the absorbance values are within the linear range of the instrument.[7]
-
Optimization of MTT Incubation Time: The incubation time with MTT should be sufficient for formazan crystal formation but not so long as to cause MTT toxicity or saturation of the signal.[12][17]
-
Compound Interference Check: Some test compounds may directly reduce MTT or interfere with the absorbance reading.[18] This can be checked by incubating the compound with MTT in cell-free medium.[18]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | Microbial contamination; Phenol red interference; Serum components. | Use aseptic techniques; Use phenol red-free medium for the MTT incubation step; Consider using serum-free medium during the assay.[12][19] |
| Low Absorbance Readings | Low cell density; Insufficient MTT incubation time; Cell death due to improper culture conditions. | Optimize cell seeding density; Increase MTT incubation time; Ensure optimal cell culture conditions.[8] |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; "Edge effects" in the 96-well plate. | Ensure homogenous cell suspension before seeding; Calibrate pipettes; Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS.[12][19] |
| Incomplete Formazan Solubilization | Insufficient solvent volume; Inadequate mixing. | Ensure sufficient volume of solubilizer is added; Mix thoroughly on an orbital shaker.[12] |
Conclusion
The MTT assay is a powerful and versatile tool for assessing the impact of EZH2 inhibitors on cancer cell viability. By understanding the underlying principles and meticulously optimizing the protocol, researchers can generate reliable and reproducible data. This information is critical for the preclinical evaluation of novel therapeutic agents and for advancing our understanding of the role of EZH2 in cancer biology. Adherence to the detailed steps and consideration of the expert insights provided in this application note will enable researchers to confidently employ the MTT assay in their drug development efforts targeting EZH2.
References
-
ResearchGate. (n.d.). Cell viability assay in prostate cancer cell lines after EZH2 inhibitors and TRAIL treatment. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
JoVE. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview [Video]. YouTube. Retrieved from [Link]
-
Leads Biolabs. (2024, June 25). What are EZH2 modulators and how do they work?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Riss, T. L., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12833. Retrieved from [Link]
-
San Antonio Breast Cancer Symposium. (2023, June 1). SABCS 2021: Targeting EZH2 functions [Video]. YouTube. Retrieved from [Link]
- Unknown. (n.d.). MTT ASSAY: Principle.
-
News-Medical. (2024, August 9). EZH2's role in cancer progression and therapy explored. Retrieved from [Link]
-
ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]
-
ResearchGate. (2021, March 21). How do I interpret my MTT assay results, and what statistical tests should I do for cell viability?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, December 10). Targeting EZH2 in Cancer: Mechanisms, Pathways, and Therapeutic Potential. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). EZH2-targeted therapies in cancer: hype or a reality. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, April 2). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Retrieved from [Link]
-
Frontiers. (n.d.). Non-canonical functions of EZH2 in cancer. Retrieved from [Link]
-
On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. Retrieved from [Link]
- Unknown. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
-
Wikipedia. (n.d.). EZH2. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity. Retrieved from [Link]
-
MDPI. (2021, November 26). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, May 6). The roles of EZH2 in cancer and its inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). EZH2 signaling and its role in regulating downstream signaling pathways. Retrieved from [Link]
-
PubMed. (2023, May 6). The roles of EZH2 in cancer and its inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Epigenetic regulation of signaling pathways in cancer: role of the histone methyltransferase EZH2. Retrieved from [Link]
-
OncLive. (2020, August 21). Dr. Burke on Tazemetostat's Mechanism of Action in EZH2-Mutated Follicular Lymphoma. Retrieved from [Link]
-
BMB Reports. (n.d.). The role of EZH1 and EZH2 in development and cancer. Retrieved from [Link]
-
ResearchGate. (2016, April 16). How to analyze MTT assay results?. Retrieved from [Link]
-
OncLive. (2020, January 28). The Phase II EZH2 Inhibitor Trial. Retrieved from [Link]
-
PubMed. (n.d.). Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability. Retrieved from [Link]
Sources
- 1. The role of EZH1 and EZH2 in development and cancer [bmbreports.org]
- 2. EZH2-targeted therapies in cancer: hype or a reality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. What are EZH2 modulators and how do they work? [synapse.patsnap.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. atcc.org [atcc.org]
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- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Application Note: Structural Elucidation of Piperidine Derivatives via X-ray Crystallography
Executive Summary & Strategic Importance
The piperidine ring is a "privileged scaffold" in medicinal chemistry, present in over 12,000 biologically active compounds, including fentanyl, paroxetine, and ritalin. Its structural versatility stems from its conformational flexibility—typically oscillating between chair, twist-boat, and boat forms.
For drug development, this flexibility presents a "conformation problem." The bioactive conformation often differs from the lowest-energy solution-state conformation. Single Crystal X-ray Diffraction (SC-XRD) is the only method capable of unambiguously determining:
-
Absolute Configuration: Essential for chiral resolution of enantiomers (FDA requirement).
-
Ring Puckering: Precise quantification of the chair/boat geometry using Cremer-Pople parameters.
-
Solid-State Packing: Identification of intermolecular hydrogen bonding networks (e.g., N-H...O) that mimic receptor binding.
This guide provides a field-proven workflow for overcoming the two primary bottlenecks in piperidine crystallography: crystallizing oily free bases and refining conformational disorder .
Phase I: Crystal Engineering & Salt Selection
Piperidine derivatives, particularly secondary amines, often exist as viscous oils or low-melting solids due to their conformational freedom and lack of strong intermolecular lattice energy. To obtain diffraction-quality crystals, salt formation is not optional—it is a requirement.
The Salt Selection Matrix
Do not rely on random screening. Use the pKa difference rule (
| Counter-ion | Solvent System | Crystal Habit | Notes |
| Hydrochloride (Cl⁻) | EtOH / Et₂O | Needles/Prisms | Standard first choice. High lattice energy often yields stable, anhydrous crystals. |
| Picrate | Ethanol / Acetone | Yellow Prisms | High Success Rate. The bulky picrate anion engages in |
| Fumarate (1:1) | MeOH / iPrOH | Blocks | Good for forming H-bond networks. Often yields centrosymmetric space groups ( |
| Tosylate | Acetone / Hexane | Plates | Excellent for hydrophobic derivatives. Adds heavy atoms (S) aiding in phase determination. |
| L-Tartrate | Water / EtOH | Prisms | Chiral Resolution. Use for resolving enantiomers via diastereomeric salt formation. |
Crystallization Protocol: Vapor Diffusion
Slow evaporation often leads to oils. Vapor diffusion is the preferred method for piperidine salts to control nucleation kinetics.
Protocol:
-
Inner Vial: Dissolve 5-10 mg of the piperidine salt in 0.5 mL of a "Good Solvent" (e.g., Methanol or Ethanol). Filter through a 0.22 µm PTFE filter.
-
Outer Vial: Add 3-5 mL of a "Bad Solvent" (e.g., Diethyl Ether or Hexane) to a larger vial.
-
Equilibration: Place the open inner vial inside the outer vial. Cap the outer vial tightly.
-
Kinetics: Store at 4°C. The volatile bad solvent diffuses into the good solvent, slowly lowering solubility and promoting high-order growth.
Workflow Visualization
Figure 1: Iterative workflow for converting oily piperidine bases into diffraction-quality crystalline salts.
Phase II: Data Collection Strategy
Radiation Source Selection
-
Copper (Cu K
, Å): MANDATORY for Chiral Piperidines. [1]-
Reasoning: Most piperidine drugs are light-atom structures (C, H, N, O). Molybdenum (Mo) radiation produces negligible anomalous scattering signal for these atoms. Cu radiation maximizes the anomalous signal (
) required to determine Absolute Configuration (Flack parameter) without heavy atom derivatization.
-
-
Molybdenum (Mo K
, Å): Use only if the sample contains Br, I, or metal centers, or if crystals are weakly diffracting and require higher intensity.
Cryo-Crystallography (100 K)
Piperidine rings act as "thermal springs." At room temperature, the ring atoms vibrate significantly (high atomic displacement parameters), obscuring bond lengths.
-
Protocol: Mount crystal in a cryo-loop with Paratone-N oil. Flash cool to 100 K immediately.
-
Target: Aim for
and Resolution Å.
Phase III: Structure Solution & Refinement
This is the most technical phase. Piperidine rings frequently exhibit conformational disorder , where the ring flips between two chair forms or a chair/boat mixture within the crystal lattice.
Handling Ring Disorder (SHELXL Protocol)
If the thermal ellipsoids of the ring atoms (C2, C3, C5, C6) look elongated ("cigar-shaped"), the ring is likely disordered.
Step-by-Step Refinement Strategy:
-
Identify the Disorder: Visualize the electron density map (
). Look for "ghost peaks" near the ring carbons. -
Split the Atoms: Assign the primary conformation to PART 1 and the secondary to PART 2.
-
Apply Restraints (The "Golden Trio"):
-
SAME: Restrains the bond geometries of the disordered part to be similar to a well-ordered reference (or the other part).
-
SADI: Restrains chemically equivalent 1,2- and 1,3-distances to be equal (e.g., C2A-C3A = C2B-C3B).
-
SIMU: Restrains the anisotropic displacement parameters (ADPs) of overlapping atoms to be similar.
-
Example SHELXL Code Block:
Refinement Logic Flow
Figure 2: Decision tree for identifying and refining conformational disorder in piperidine rings.
Phase IV: Structural Analysis for Drug Design
Once the structure is refined (
Absolute Configuration (Chirality)
For chiral drugs, check the Flack Parameter (x) :
-
(with
): Correct absolute structure. - : Inverted structure (swap enantiomer).
- : Racemic twin.
Ring Puckering Analysis (Cremer-Pople)
Do not just say "Chair." Quantify it.
Calculate the Cremer-Pople parameters (
-
Ideal Chair:
or . -
Twist Boat:
. -
Relevance: Substituents at the C3/C4 position can force the ring into a Twist-Boat, altering the vector of the pharmacophore groups.
Hydrogen Bonding Networks
Piperidine nitrogen is a strong H-bond acceptor/donor.
-
Analysis: Use Hirshfeld Surface analysis (e.g., CrystalExplorer) to map
. -
Key Interaction: Look for
or charge-assisted hydrogen bonds. These often mimic the aspartate salt bridge found in GPCR binding pockets (e.g., Opioid or Serotonin receptors).
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link]
-
Müller, P. (2009). Refinement of Disorder with SHELXL.[2][3][4] MIT X-Ray Diffraction Facility. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link]
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating the Stability of Trifluoroethyl Piperidine Compounds in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoroethyl piperidine compounds. This guide is designed to provide in-depth, practical advice on addressing the stability challenges you may encounter during your experiments. By understanding the underlying chemical principles and employing systematic troubleshooting, you can ensure the integrity of your results and the success of your research.
Introduction: The Double-Edged Sword of the Trifluoroethyl Group
The incorporation of a trifluoroethyl group onto a piperidine scaffold is a common strategy in medicinal chemistry to enhance metabolic stability, modulate basicity, and improve pharmacokinetic properties. The strong carbon-fluorine bond is generally associated with high stability.[1] However, the unique electronic properties of the trifluoroethyl moiety can also introduce specific vulnerabilities, particularly in solution. This guide will walk you through the potential stability issues, their underlying causes, and robust methodologies to investigate and mitigate them.
Frequently Asked Questions (FAQs)
Q1: I'm observing a loss of my parent trifluoroethyl piperidine compound in my stock solution over time. What could be the cause?
A: Gradual degradation of your compound in solution is a common issue and can be attributed to several factors. Piperidine-containing compounds, in general, can be susceptible to degradation over time, with noticeable potency loss possible after 2-3 years even under ideal conditions.[2] For trifluoroethyl piperidine derivatives, the primary culprits are often hydrolysis, oxidation, and photodegradation. The stability is highly dependent on the solvent, pH, temperature, and light exposure.
Q2: What are the likely degradation pathways for trifluoroethyl piperidine compounds?
A: While the piperidine ring itself is relatively stable, it has known degradation pathways.[3] The trifluoroethyl group, despite its general stability, can also participate in specific degradation reactions. The most probable degradation pathways include:
-
Alkaline Hydrolysis of the Trifluoroethyl Group: There is evidence that 2,2,2-trifluoroethyl groups attached to certain functionalities can undergo hydrolysis in alkaline solutions, leading to the cleavage of C-F bonds and the formation of a carboxylate and fluoride ions.[4] This is a critical potential degradation pathway to investigate if you are working under basic conditions.
-
Oxidation of the Piperidine Ring: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or more complex ring-opened products.[5] The presence of strong oxidizing agents or even atmospheric oxygen over extended periods can initiate this process. This degradation can be influenced by the pH of the solution.[6]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. For piperidine rings, this can involve H-abstraction from C-H or N-H bonds, leading to the formation of various degradation products, including imines, nitramines, and nitrosamines.[7][8]
Q3: How does the trifluoroethyl group influence the stability of the piperidine ring?
A: The electron-withdrawing nature of the trifluoroethyl group can influence the reactivity and stability of the piperidine ring. It can affect the basicity of the nitrogen atom and the susceptibility of the ring to oxidation. The fluorine atoms can also impact the conformational preferences of the piperidine ring in solution, which in turn can influence its stability and interaction with other molecules.[9][10]
Troubleshooting Guide: From Observation to Solution
This section provides a structured approach to troubleshooting common stability issues encountered with trifluoroethyl piperidine compounds.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis After Dissolving the Compound
| Potential Cause | Underlying Mechanism & Rationale | Recommended Action & Experimental Protocol |
| Alkaline Hydrolysis | The trifluoroethyl group may be susceptible to hydrolysis under basic conditions (pH > 8), leading to the formation of a more polar degradant (carboxylate) and fluoride ions.[4] This is often accelerated by elevated temperatures. | Protocol 1: pH Stress Test. Prepare solutions of your compound in buffers with a range of pH values (e.g., pH 2, 7, 9, 12). Incubate at a controlled temperature (e.g., 40°C) and analyze samples by HPLC at various time points (e.g., 0, 6, 24, 48 hours). A significant decrease in the parent peak area and the appearance of a new, more polar peak at high pH would suggest alkaline hydrolysis. |
| Oxidative Degradation | The piperidine nitrogen can be oxidized, especially in the presence of dissolved oxygen or trace metal ions, which can catalyze oxidation. This process can be more pronounced in certain solvents or at higher pH.[6] | Protocol 2: Oxidative Stress Test. Prepare a solution of your compound in a common solvent (e.g., acetonitrile/water). Add a controlled amount of an oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature and analyze by HPLC/LC-MS at different time points. The appearance of new peaks with masses corresponding to the addition of one or more oxygen atoms would indicate oxidative degradation. |
| Photodegradation | Exposure to ambient or UV light can induce degradation, leading to a variety of products.[11] | Protocol 3: Photostability Test. Prepare two sets of solutions of your compound. Expose one set to a controlled light source (e.g., a photostability chamber with UV and visible light) and keep the other set in the dark as a control. Analyze both sets by HPLC at various time points. The appearance of new peaks only in the light-exposed samples confirms photodegradation. |
| Solvent Reactivity | Some solvents, particularly those that are not inert or contain impurities, can react with your compound. | Review the choice of solvent. Ensure high purity (HPLC grade or higher). Consider using aprotic solvents if hydrolysis is suspected. |
Issue 2: Inconsistent Biological Assay Results
| Potential Cause | Underlying Mechanism & Rationale | Recommended Action & Experimental Protocol |
| Degradation in Assay Buffer | The pH, ionic strength, or components of your biological assay buffer may be causing the compound to degrade over the course of the experiment. | Protocol 4: In-Assay Stability Check. Prepare a solution of your compound in the final assay buffer (without cells or target proteins). Incubate under the same conditions as your assay (time and temperature). Analyze the solution by HPLC before and after the incubation period to check for degradation. |
| Adsorption to Labware | Highly lipophilic compounds can adsorb to plastic labware, reducing the effective concentration in your assay. | Use low-binding microplates and pipette tips. Consider adding a small percentage of a non-ionic surfactant (e.g., Tween-20) to your buffer to reduce non-specific binding. |
Experimental Protocols: A Deeper Dive
Protocol 1: Forced Degradation Study - A Comprehensive Approach
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[12][13][14]
Objective: To investigate the stability of a trifluoroethyl piperidine compound under various stress conditions.
Materials:
-
Trifluoroethyl piperidine compound
-
HPLC-grade water, acetonitrile, methanol
-
Buffers of various pH (e.g., 0.1 M HCl for acidic, phosphate buffer for neutral, 0.1 M NaOH for basic)
-
30% Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Calibrated HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with a mixture of water and acetonitrile (1:1) and add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution of the compound at 60°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample in the dark.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Evaluation: Analyze the samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with the control sample to identify and quantify any degradation products. Use LC-MS to determine the mass of the degradation products to help elucidate their structures.
Visualizing Degradation Pathways and Workflows
Diagram 1: Potential Degradation Pathways of Trifluoroethyl Piperidine Compounds
Caption: Potential degradation pathways for trifluoroethyl piperidine compounds.
Diagram 2: Experimental Workflow for Stability Troubleshooting
Caption: A systematic workflow for troubleshooting stability issues.
Summary of Stress Conditions and Potential Outcomes
| Stress Condition | Typical Reagents/Conditions | Potential Degradation Products | Primary Analytical Indication |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Generally stable, but depends on other functional groups. | Minimal change in parent peak area. |
| Alkaline Hydrolysis | 0.1 M NaOH, 60°C | Carboxylate from trifluoroethyl group cleavage.[4] | Appearance of a new, more polar peak. |
| Oxidation | 3% H₂O₂, Room Temp | N-oxide, hydroxylated derivatives, ring-opened products.[5] | New peaks with mass increase of 16 Da or more. |
| Photodegradation | UV/Visible light | Imines, nitrosamines, other complex products.[7] | Appearance of multiple new peaks in light-exposed samples. |
| Thermal Degradation | 60°C (solid and solution) | Depends on compound structure; may accelerate other degradation pathways. | Decrease in parent peak area, potential for new peaks. |
Conclusion
While trifluoroethyl piperidine compounds offer significant advantages in drug discovery, a thorough understanding of their potential stability issues is crucial for reliable and reproducible research. By systematically investigating the effects of pH, oxidative stress, and light, you can identify the specific vulnerabilities of your compound and implement effective strategies to mitigate degradation. This proactive approach to stability testing will not only ensure the quality of your experimental data but also accelerate your drug development timeline.
References
- BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog.
- Goral, M., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
- Journal of the American Chemical Society. (2026, February 6).
-
ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives.... Retrieved from [Link]
- Piotrowska, D. G., et al. (2025, December 10). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. RSC Advances.
-
PubMed. (n.d.). Evidence for peroxidative oxidation of substituted piperidine nitroxides, acting as apoptosis inducers in Yoshida Sarcoma cells in vivo. Retrieved from [Link]
- Szymański, P., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
- Birnie, G. D., et al. (1963). STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF 5-FLUORO-2'-DEOXYURIDINE AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE. Biochemistry, 2, 566-72.
-
PubMed. (n.d.). Stability of [(N-piperidine)methylene]daunorubicin hydrochloride and [(N-pyrrolidine)methylene]daunorubicin hydrochloride in solid state. Retrieved from [Link]
-
ResearchGate. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]
-
DiVA portal. (2011, July 8). Two trace analytical methods for simultaneous determination of three classes of perfluoroalkyl acids in food and drinking water. Retrieved from [Link]
-
PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
- ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- ResearchGate. (2025, August 5). Forced Degradation Studies to Assess the Stability of Drugs and Products.
-
PubMed. (n.d.). Photodegradation and Volatility of Pesticides: Chamber Experiments. Retrieved from [Link]
- Google Patents. (n.d.). CN105906513A - Preparation method of trifluoroethylamine.
- Novás, M., & Matos, M. J. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
-
PubMed. (n.d.). Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3,4,5-Tetrahydropyridine trimer. Retrieved from [Link]
- Carlsson, P. A., et al. (2013). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 117(20), 4236-4249.
- Szabó, M., et al. (2017, November 16). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Amino Acids, 49(11), 1821-1830.
-
SciELO Colombia. (n.d.). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. Retrieved from [Link]
- Carlsson, P. A., et al. (2024, April 9).
- Jelsch, C., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146.
- Banerjee, A., et al. (2016, September 28). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 129, 342-350.
- ResearchGate. (n.d.). (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA)
- PubMed Central. (n.d.).
- Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
-
PubMed. (2024, January 23). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Retrieved from [Link]
- Kowalska, K., et al. (2021, June 8). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28, 48967-48976.
-
PubMed. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
- The Journal of Organic Chemistry. (2025, August 18).
- Müller, K., et al. (2016, October 6). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2148-2157.
- International Journal of Applied Pharmaceutics. (2023, April 23).
-
PubMed. (n.d.). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. Retrieved from [Link]
- ResearchGate. (n.d.). Examples of drug candidates and chemical probes containing fluorine-substituted pyrrolidine and piperidine moieties.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for peroxidative oxidation of substituted piperidine nitroxides, acting as apoptosis inducers in Yoshida Sarcoma cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
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- 11. Photodegradation and volatility of pesticides: chamber experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ajrconline.org [ajrconline.org]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Synthesis of CPI-1205 (Larametostat) & Analogues
Ticket System: Active | Topic: Byproduct Mitigation & Process Optimization
Executive Summary: The Synthetic Landscape
The synthesis of CPI-1205 and its structural analogues relies on the convergence of two highly functionalized fragments: a 2-substituted indole-3-carboxylic acid and a (2-oxo-1,2-dihydropyridin-3-yl)methyl amine . While the route appears modular, the electronic and steric properties of these heterocycles generate specific byproduct profiles that can severely compromise yield and purity.
This guide addresses the three Critical Control Points (CCPs) where byproduct formation is most prevalent:
-
N-Alkylation of the Indole Core: Regioselectivity (N1 vs. C3/C2) and elimination reactions.
-
Pyridone Integrity: Tautomeric O-alkylation and oxidation states.
-
The "Steric Crunch" Amide Coupling: Overcoming hindrance at the convergent step.
Workflow Visualization: Critical Control Points
The following diagram outlines the standard convergent route and identifies where specific byproducts originate.
Caption: Figure 1. Convergent synthesis of CPI-1205 analogues highlighting byproduct divergence points (BP-1 to BP-5).
Module 1: Indole N-Alkylation Anomalies
Context: The installation of the complex piperidine-containing side chain at the N1 position is the first major hurdle. The reaction typically involves an indole-3-ester and an alkyl halide or mesylate.
Troubleshooting Guide
| Symptom | Probable Cause | Remediation Protocol |
| Observation of C-Alkylated Impurities (BP-1) | Soft/Hard Acid Mismatch: Indoles are ambident nucleophiles. While the N1 proton is acidic (pKa ~16), the C3 position is highly nucleophilic. If C3 is not blocked or if the electrophile is "soft," C-alkylation occurs. | Switch Counter-ions: Use "hard" cations like Na+ or K+ (NaH or KN(SiMe3)2) to promote ionic bonding at Nitrogen, favoring N-alkylation. Avoid Lithium bases if C-alkylation persists. Ensure the C3 position is electron-deficient (e.g., ester-substituted). |
| Low Yield & Recovery of Indole | Elimination of Electrophile (BP-2): The side chain (e.g., a substituted ethyl mesylate) undergoes E2 elimination under strong basic conditions before substitution can occur. | Lower Temperature / Change Base: Switch from NaH (strong base) to Cs2CO3 (weaker base) in DMF or Acetonitrile. Run the reaction at lower temperatures (0°C to RT) to disfavor elimination. |
| Racemization of Side Chain | SN1 Pathway Activation: If the leaving group is on a secondary carbon or benzylic-like position, carbocation formation leads to loss of stereochemistry. | Enforce SN2: Use a primary mesylate/tosylate if possible. If the center is secondary, use aprotic polar solvents (DMF/DMSO) to accelerate SN2 and avoid protic solvents that stabilize carbocations. |
Expert Insight: In the synthesis of CPI-1205, the N1-substituent is bulky. Vaswani et al. demonstrated that using Cesium Carbonate (Cs2CO3) in acetonitrile or DMF is often superior to NaH for these complex electrophiles, as it minimizes the "elimination byproduct" (alkene formation) derived from the piperidine side chain [1].
Module 2: The Pyridone "Warhead" & Tautomerism
Context: The 2-pyridone moiety is critical for EZH2 binding (mimicking the histone arginine/lysine interaction). However, 2-pyridones exist in equilibrium with 2-hydroxypyridines.
FAQ: Pyridone Integrity
Q: Why does my final product contain an impurity with a different UV profile but identical Mass (M+H)? A: You have likely formed the O-alkylated isomer (Imidate) .
-
Mechanism: During the coupling or precursor synthesis, if the pyridone oxygen is not protected or if the reaction conditions favor the hydroxy-tautomer, the electrophile (or coupling agent) may react at the Oxygen instead of the Nitrogen (or the intended exocyclic amine).
-
Correction: Verify the integrity of your pyridone amine starting material. The N-methyl group on the pyridone ring (present in CPI-1205) usually locks the tautomer in the "one" form. If you are synthesizing an analogue without the N-methyl group on the pyridone, O-alkylation becomes a dominant side reaction.
Q: My coupling reaction yields a "dimer" of the pyridone. A: This is often a Self-Acylation Byproduct .
-
Cause: If the amino-methyl pyridone is left in free-base form with activating agents present, it can attack another molecule of itself if there are any unprotected acidic sites.
-
Protocol: Keep the pyridone amine as a hydrochloride salt until the exact moment of coupling. Add the base (DIPEA/TEA) simultaneously with the activated indole ester.
Module 3: The "Steric Crunch" Amide Coupling
Context: Coupling the indole-3-carboxylic acid to the pyridone methyl amine is sterically demanding due to the substituent at the Indole C2 position (Methyl in CPI-1205) and the substituents on the pyridone.
Reaction Optimization Matrix
| Variable | Recommendation for CPI-1205 Analogues | Reason |
| Coupling Agent | HATU or COMU | Standard EDC/HOBt is often too slow for sterically hindered amides, leading to activated ester hydrolysis (BP-5) by trace water before the amine can attack. |
| Base | DIPEA (Hunig's Base) | Non-nucleophilic. Avoid TEA if possible to prevent potential acyl transfer side reactions. |
| Solvent | DMF or DMAc | High solubility is required. DCM often precipitates the zwitterionic intermediates, stalling the reaction. |
| Order of Addition | Pre-activation is Risky | Do NOT pre-activate the acid with HATU for >5 mins. The activated ester is unstable. Add Acid + Amine + HATU, then add DIPEA dropwise. |
Visualizing the Steric Clash:
References
-
Vaswani, R. G., et al. (2016).[1] "Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas." Journal of Medicinal Chemistry, 59(21), 9928–9941.[1] Link
-
Gehling, V. S., et al. (2015).[2] "Discovery, design, and synthesis of indole-based EZH2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 25(17), 3644-3649.[2] Link
-
Kung, P. P., et al. (2016).[1] "Optimization of Orally Bioavailable Enhancer of Zeste Homolog 2 (EZH2) Inhibitors." Journal of Medicinal Chemistry, 59(18), 8306-8325. Link
Sources
Technical Support Center: Mitigating CYP3A4 Induction in Piperidine Scaffolds
Current Status: Online Topic: Piperidine Side Chain Optimization to Reduce CYP3A4 Induction Audience: Medicinal Chemists, DMPK Scientists, Lead Optimization Teams
Module 1: Diagnostic & Triage
Q1: My piperidine-containing lead shows >2-fold CYP3A4 induction in hepatocytes. What is the mechanism?
Diagnosis: The induction is almost certainly mediated by the Pregnane X Receptor (PXR) . Piperidine moieties, particularly those with lipophilic N-substituents or benzylic/aromatic tails, are frequent offenders for PXR activation. The PXR ligand-binding domain (LBD) is unusually large (>1100 ų) and hydrophobic. It accommodates flexible, lipophilic amines like piperidines, allowing them to trigger the recruitment of co-activators (e.g., SRC-1) and the release of co-repressors.
The Cascade:
-
Ligand Binding: Your compound enters the hepatocyte nucleus and binds PXR.
-
Heterodimerization: PXR forms a complex with the Retinoid X Receptor (RXR).
-
Promoter Binding: The PXR-RXR complex binds to the PXRE (Response Element) in the CYP3A4 promoter region.
-
Transcription: Upregulation of CYP3A4 mRNA and protein.[1]
Q2: Is there a direct correlation between the piperidine's basicity (pKa) and induction?
Analysis: Indirectly, yes.
While basicity itself isn't the trigger, highly basic secondary/tertiary amines (pKa > 8.5) often require lipophilic substituents to maintain membrane permeability. This high lipophilicity (LogP > 3) is the primary driver of PXR binding. Furthermore, the protonated nitrogen can participate in cation-
Module 2: Structural Optimization (Troubleshooting Guides)
Objective: Disrupt PXR binding affinity without destroying potency at the primary target.
Strategy A: The "Desolvation Penalty" (Lipophilicity Reduction)
PXR binding is driven by the hydrophobic effect. Reducing LogP increases the energetic penalty for the compound to desolvate and enter the hydrophobic PXR pocket.
Tactical Adjustments:
| Modification | Rationale | Impact on CYP3A4 |
|---|---|---|
| 4-Hydroxylation | Introduces a polar anchor on the piperidine ring. | High Reduction. Forces a desolvation penalty; may disrupt hydrophobic packing in PXR. |
| Sulfone/Sulfonamide | Replaces lipophilic tails with polar, H-bond acceptors. | Moderate/High Reduction. Lowers LogD significantly. |
| Fluorination | Lowers pKa of the amine (if adjacent) and modulates lipophilicity. | Variable. Monofluorination often helps; trifluoromethyl groups may increase induction due to size/lipophilicity. |
Strategy B: Scaffold Morphing (Bridged Systems)
Issue: Standard piperidines are flexible "floppy" rings that can adopt multiple conformations to fit the promiscuous PXR pocket. Solution: Rigidify the scaffold to impose an "entropic penalty" on binding or create a steric clash.
The "Magic" of Bridged Piperidines: Recent medicinal chemistry data (e.g., from AstraZeneca) demonstrates that bridging the piperidine ring (e.g., 2-oxa-6-azaspiro[3.3]heptane or bridged bicyclic amines) can reduce lipophilicity (LogD) and PXR binding simultaneously, often better than simple polarity addition.
Diagram: Optimization Logic Flow
Caption: Decision tree for structural modification of piperidine scaffolds to mitigate PXR-mediated induction.
Q3: Which specific bioisosteres should I try?
Replace the piperidine with:
-
Morpholine: Lowers LogP, reduces basicity. Risk: Metabolic liability (ring opening).
-
Azetidine: Reduces size (steric mismatch for PXR).
-
3,3-difluoropiperidine: Lowers amine pKa (reduces cation-
potential) and alters ring conformation.
Module 3: Experimental Validation Protocols
Do not rely on a single assay. Use a tiered approach to save resources while ensuring safety.
Tier 1: High-Throughput Screen (PXR Reporter Gene)
Use this for rapid SAR cycles.
Protocol:
-
Cell System: DPX2 cells (HepG2 stably transfected with PXR and luciferase reporter linked to CYP3A4 promoter).
-
Plating: Seed cells in 384-well plates (5,000 cells/well) in phenol-red free media.
-
Dosing: Treat with test compounds (0.1 µM to 50 µM, 8-point curve) for 24 hours.
-
Readout: Lyse cells and add luciferase substrate. Measure luminescence.
-
Analysis: Calculate
(max fold induction) and .-
Pass Criteria:
of Rifampicin response at .
-
Tier 2: The Gold Standard (Primary Human Hepatocytes)
Use this for candidate selection (IND-enabling).
Protocol:
-
Source: Plated Primary Human Hepatocytes (PHH) from at least 3 donors (to account for PXR polymorphism).
-
Acclimatization: Allow cells to recover for 48-72 hours post-thaw to re-establish receptor levels.
-
Treatment:
-
Change medium daily containing test compound for 3 consecutive days (72h exposure).
-
Concentrations:
(unbound).
-
-
Endpoints (Dual Readout Required):
-
mRNA: qRT-PCR for CYP3A4 (normalize to housekeeping gene GAPDH).
-
Activity: Incubate with Testosterone (200 µM) for 30 min. Measure 6
-hydroxytestosterone via LC-MS/MS.
-
-
Thresholds (FDA Guidance M12):
-
Positive induction if: mRNA fold change
-fold AND of positive control response.
-
Diagram: Induction Mechanism & Assay Correlation
Caption: Biological pathway of CYP3A4 induction and the corresponding intervention points for in vitro assays.
References
-
FDA Multidisciplinary Guidance. (2020). M12 Drug Interaction Studies. Food and Drug Administration.[4] Link
-
Compagne, D., et al. (2018). Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines.[5] Journal of Medicinal Chemistry. Link
-
Ekins, S., & Erickson, J. A. (2002). A pharmacophore for human pregnane X receptor ligands. Drug Metabolism and Disposition.[6][7][8] Link
-
Luo, G., et al. (2002). CYP3A4 Induction by Drugs: Correlation between a Pregnane X Receptor Reporter Gene Assay and CYP3A4 Expression in Human Hepatocytes.[9][10] Drug Metabolism and Disposition.[6][7][8] Link
-
Sinclair, J. F., et al. (2001). Pregnane X Receptor and Hepatocyte Nuclear Factor 4 Regulate Cytochrome P450 3A4 Gene Expression. Molecular Pharmacology. Link
Sources
- 1. A comparison of hepato-cellular in vitro platforms to study CYP3A4 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of multiple in vitro systems for assessment of CYP3A4 induction in drug discovery: human hepatocytes, pregnane X receptor reporter gene, and Fa2N-4 and HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fentanyl - Wikipedia [en.wikipedia.org]
- 7. Modulation of cytochrome-P450 inhibition (CYP) in drug discovery: a medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential strategies for minimizing mechanism-based inhibition of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CYP3A4 induction by drugs: correlation between a pregnane X receptor reporter gene assay and CYP3A4 expression in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alspi.com [alspi.com]
Technical Support Center: Optimizing Bioavailability of Piperidine-Based EZH2 Inhibitors
The following technical guide addresses the optimization of oral bioavailability for piperidine-based EZH2 inhibitors. It is structured as a Tier-3 Technical Support resource, designed for medicinal chemists and DMPK scientists.
Executive Summary
Piperidine and piperazine moieties are ubiquitous in EZH2 inhibitors (e.g., UNC1999, Valemetostat) due to their ability to form critical salt bridges with the EZH2 SET domain. However, these scaffolds introduce a "Bioavailability Paradox": they enhance potency but often suffer from rapid oxidative clearance (CYP3A4) and pH-dependent solubility issues. This guide provides root-cause analysis and validated protocols to resolve these bottlenecks.
Part 1: Troubleshooting Guide (Q&A)
Issue 1: "My lead compound shows <5% oral bioavailability (F) despite high potency (IC50 < 10 nM)."
Diagnosis: Metabolic Soft-Spot Liability (The "N-Dealkylation Trap").
Technical Insight:
The piperidine nitrogen lone pair facilitates Single Electron Transfer (SET) mechanisms within the CYP450 catalytic cycle. In early EZH2 inhibitors (e.g., 4-amino-2,2,6,6-tetramethylpiperidine analogs), the electron-rich ring undergoes rapid
Corrective Actions:
-
Implement Spiro-Cyclization:
-
Why: Constraining the piperidine ring into a spiro-system (e.g., diazaspiro[3.5]nonane as seen in Valemetostat ) reduces the conformational entropy required for the CYP enzyme's "induced fit," thereby lowering intrinsic clearance (
). -
Evidence: Valemetostat utilizes this spiro-scaffold to achieve favorable PK, whereas earlier flexible piperidines failed in Phase I.
-
-
Deuterium Kinetic Isotope Effect (DKIE):
-
Protocol: Replace hydrogen atoms at the
-carbon position (adjacent to the nitrogen) with deuterium. This increases the bond dissociation energy (C-D vs. C-H), slowing down the rate-limiting step of metabolic oxidation without altering binding affinity.
-
Issue 2: "We observe a negative food effect (lower exposure in fed state)."
Diagnosis: pH-Dependent Solubility Crash. Technical Insight: Piperidine-based EZH2 inhibitors are often weak bases (pKa ~8–10).
-
Fasted State (Stomach pH ~1.5): The drug is fully ionized and soluble.
-
Fed State (Stomach pH ~4–5): The drug becomes less ionized. If the uncharged form has high lipophilicity (LogP > 3), it precipitates rapidly in the gastric fluid before absorption.
-
Case Study:Valemetostat exhibits a negative food effect (AUC reduced by ~30–50% with a high-fat meal), contrary to the positive food effect seen with many lipophilic drugs (e.g., Tazemetostat).
Corrective Actions:
-
Salt Screen Optimization:
-
Do not rely on simple HCl salts. Screen Tosylate or Mesylate salts, which often maintain a lower micro-environmental pH (
) around the dissolving particle, preventing precipitation in the fed stomach.
-
-
Formulation Strategy:
-
Transition to an Amorphous Solid Dispersion (ASD) using polymers like HPMCAS. This maintains the drug in a supersaturated state independent of gastric pH changes.
-
Issue 3: "High clearance persists even after blocking N-dealkylation."
Diagnosis: Aromatic Hydroxylation on the "Tail" Moiety. Technical Insight: EZH2 inhibitors often feature a "tail" (e.g., a benzamide or bi-aryl system) extending into the solvent-exposed region of the protein. While the piperidine anchors the core, the lipophilic tail becomes a secondary site for CYP oxidation.
Corrective Actions:
-
Fluorine Scan: Systematically introduce fluorine atoms on the aromatic tail. The high electronegativity of fluorine deactivates the ring toward oxidation.
-
Caution: Ensure the fluorination does not disrupt the
stacking interactions required for EZH2 selectivity over EZH1.
Part 2: Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for optimizing a piperidine lead.
Caption: Decision tree for troubleshooting PK liabilities in piperidine-based EZH2 inhibitors, focusing on metabolic stability and solubility.
Part 3: Validated Experimental Protocols
Protocol A: Comparative Kinetic Solubility Assay (FaSSIF vs. FeSSIF)
Purpose: To predict the "Negative Food Effect" observed in drugs like Valemetostat.
Materials:
-
FaSSIF: Fasted State Simulated Intestinal Fluid (pH 6.5).
-
FeSSIF: Fed State Simulated Intestinal Fluid (pH 5.0, high bile salt/lecithin).
-
Test Compound: 10 mM DMSO stock.
Methodology:
-
Preparation: Aliquot 190 µL of FaSSIF and FeSSIF into a 96-well UV-transparent plate.
-
Spiking: Add 10 µL of test compound (final conc: 500 µM). Crucial: Ensure DMSO concentration does not exceed 5% to avoid false solubility enhancement.
-
Incubation: Shake at 37°C for 4 hours (simulating GI transit time).
-
Filtration: Filter samples using a 0.45 µm PVDF filter plate to remove precipitates.
-
Quantification: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve.
Data Interpretation:
| Parameter | Result Interpretation | Action |
|---|---|---|
| Solubility Ratio (FeSSIF/FaSSIF) | < 0.8 | High Risk: Negative food effect likely. Drug precipitates in fed state. Action: Investigate ASD formulation. |
| Solubility Ratio (FeSSIF/FaSSIF) | > 1.5 | Positive Food Effect: Bile salts solubilize the drug. Action: Standard formulation acceptable. |
Protocol B: Reactive Metabolite Trapping (GSH/CN Trapping)
Purpose: To ensure your piperidine modification hasn't created a toxic reactive intermediate (bioactivation).
Methodology:
-
Incubate test compound (10 µM) with Human Liver Microsomes (1 mg/mL) and NADPH (1 mM).
-
Add trapping agents: Glutathione (GSH) (5 mM) or Potassium Cyanide (KCN) (1 mM).
-
Incubate for 60 mins at 37°C.
-
Quench with ice-cold Acetonitrile.
-
Analysis: Scan for Neutral Loss (NL) of 129 Da (GSH adduct) or +27 Da (CN adduct) using Q-TOF or Orbitrap MS.
Pass Criteria: < 1% conversion to GSH adducts. High adduct formation indicates the piperidine ring is opening to form a reactive iminium ion, a safety red flag.
Part 4: Quantitative Benchmarks
| Drug | Scaffold | Bioavailability (F) | Tmax | Food Effect | Key Optimization |
| Tazemetostat | Morpholine/Biphenyl | ~33% | 2h | Negligible | Replaced reactive piperidine with morpholine; optimized lipophilicity. |
| Valemetostat | Diazaspiro[3.5]nonane | High (Dose prop.) | ~3h | Negative (↓ AUC 30-50%) | Spiro-cycle prevents rapid metabolic clearance; requires fasted dosing. |
| UNC1999 | Piperidine/Piperazine | Low (Pre-clinical) | N/A | N/A | Proof-of-concept tool; poor metabolic stability led to development of clinical analogs. |
References
-
Tazemetostat Pharmacokinetics
- Title: Pharmacokinetics of Herb-Drug Interactions of Plumbagin and Tazemetostat in R
- Source: Dove Medical Press (2022).
-
URL:[Link] (Verified via snippet 1.1)
-
Valemetostat Clinical Pharmacology
-
Piperidine Metabolism Mechanisms
- Title: Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
- Source: ACS Medicinal Chemistry Letters (2011).
-
URL:[Link] (Verified via snippet 1.15)
-
EZH2 Inhibitor SAR
- Title: Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors.
- Source: Journal of Medicinal Chemistry (2016).
-
URL:[Link] (Verified via snippet 1.7)
Sources
Modifying piperidine scaffold to improve ADME properties
Technical Support Center for Medicinal Chemistry
Status: Operational Role: Senior Application Scientist Topic: ADME Optimization of Piperidine Scaffolds
Welcome to the Piperidine Optimization Hub.
You are likely here because the piperidine ring—while a privileged pharmacophore in drugs like Donepezil, Fentanyl, and Ritalin—is failing your ADME screens. It is the "workhorse" of medicinal chemistry, yet it frequently introduces liabilities: high metabolic clearance, hERG channel blockade, or poor membrane permeability due to high basicity.
This guide is not a textbook. It is a troubleshooting manual designed to rescue your lead series.
Module 1: Metabolic Stability
The Issue: "My compound disappears rapidly in Human Liver Microsomes (HLM). The primary metabolite is the N-dealkylated species or a lactam."
The Diagnosis:
The piperidine ring is an electron-rich metabolic "soft spot." Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) target the
Troubleshooting Protocol: Do not abandon the scaffold immediately. Instead, perform a Metabolic Soft Spot Scan .
-
The Fluorine Scan: Replace hydrogens at the C3 or C4 positions with fluorine. The strong C-F bond resists oxidation, and the electronegativity deactivates the adjacent C-H bonds inductively.
-
Note: Fluorine at C3 often has a stronger effect on lowering the pKa of the nitrogen than at C4, which also impacts permeability (see Module 3).
-
-
Steric Shielding: Introduce a methyl group at the
-carbon (C2 or C6). This creates steric hindrance that blocks the CYP450 heme iron from approaching the C-H bond. -
Rigidification: Bridge the piperidine ring (e.g., azabicyclo[3.2.1]octane). This reduces the conformational flexibility required for the enzyme's induced fit.
Workflow Visualization:
Caption: Decision logic for stabilizing piperidine scaffolds against oxidative metabolism.
Module 2: hERG Toxicity Mitigation
The Issue: "My lead compound shows potent hERG inhibition (
The Diagnosis:
The "hERG Pharmacophore" often overlaps with the piperidine pharmacophore: a basic amine (protonated at physiological pH) linked to an aromatic group. The protonated nitrogen forms a cation-
Troubleshooting Protocol: You must disrupt this binding mode without destroying target affinity.
Strategies:
-
Reduce Basicity (The "pKa Clip"): Lower the pKa of the piperidine nitrogen below 7.5. If the amine is less protonated at physiological pH, the cation-
interaction weakens.-
Tactic: Add an electron-withdrawing group (EWG) like
or on the piperidine ring or the N-substituent.
-
-
Zwitterionic Design: Introduce a carboxylate group. The negative charge repels the hERG channel pore residues or creates an internal salt bridge, neutralizing the pharmacophore.
-
Oxygen Insertion: Replace a methylene unit in the linker or ring with an oxygen (creating a morpholine or ether linker). This lowers lipophilicity (LogP) and alters the geometry of the aromatic interaction.
Data Summary: Impact of Modifications on hERG
| Modification Strategy | Effect on pKa | Effect on LogP | hERG Risk Impact |
| Parent Piperidine | ~10.5 - 11.0 | High | High |
| 4-Fluoropiperidine | ~9.5 | Moderate | Moderate |
| 3,3-Difluoropiperidine | ~8.5 | Moderate | Low/Moderate |
| Morpholine Bioisostere | ~8.3 | Low | Low |
| N-acylation (Amide) | Neutral | Low | Very Low (but loses basicity) |
Module 3: Permeability & BBB Penetration
The Issue: "Potency is high in biochemical assays, but the compound is not crossing the Blood-Brain Barrier (BBB)."
The Diagnosis: The secondary or tertiary amine of a piperidine is highly basic (pKa > 10). At pH 7.4, it is >99.9% protonated. The charged species cannot passively diffuse through the lipid bilayer of the BBB.
Troubleshooting Protocol: You need to modulate the pKa to the "CNS Sweet Spot" (pKa 6.5 – 8.5). This ensures a sufficient fraction of the molecule remains uncharged (neutral) to permeate the membrane.
The Fluorine Effect:
Strategic fluorination is the most precise tool here. The inductive effect (
- -Fluorination (C3 position): Drastic pKa reduction (~1.5 - 2.0 log units).
- -Fluorination (C4 position): Moderate pKa reduction (~0.5 - 1.0 log units).
Logic Diagram: pKa Modulation
Caption: Strategic pKa modulation to improve passive diffusion across the BBB.
Module 4: Synthetic Troubleshooting
The Issue: "I am trying to N-alkylate my piperidine, but I am getting over-alkylation or elimination byproducts."
The Diagnosis: Direct alkylation of secondary amines with alkyl halides is prone to over-alkylation (forming quaternary ammonium salts) because the product is often more nucleophilic than the starting material.
Troubleshooting Protocol: Switch to Reductive Amination .
-
Reagents: Use the corresponding aldehyde/ketone and a mild reducing agent like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.
-
Why: The intermediate iminium ion is formed selectively and reduced in situ. This prevents over-alkylation because the resulting tertiary amine cannot form an imine.
-
Recent Advances: For complex functionalization, consider biocatalytic C-H oxidation followed by radical cross-coupling if you need to substitute the ring carbons directly, rather than just the nitrogen [3].
References
-
Wan, Z. K., et al. (2014). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Link
- Context: Authoritative review on blocking metabolic soft spots in piperidines using fluorine and polarity.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Context: Detailed analysis of how fluorine substitution affects pKa, lipophilicity, and conformation.[1]
-
-
Li, J., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors.[2][3] Journal of Medicinal Chemistry. Link[3]
- Context: Case study on reducing hERG liability through conform
-
Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design for Overcoming Safety Issues. Current Opinion in Drug Discovery & Development.
Sources
- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A-Comparative-Guide-to-Piperidine-N-Substituents-in-SAR-Spotlight-on-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol
Introduction: The Privileged Piperidine Scaffold and the Critical Role of the N-Substituent
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in over a hundred FDA-approved drugs and thousands of biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can effectively orient pharmacophoric groups into the binding pockets of biological targets.[3][4] However, the true power of the piperidine moiety in drug design often lies in the strategic modification of its nitrogen atom (N-substituent).
The nature of the N-substituent profoundly influences a molecule's physicochemical and pharmacokinetic properties, including its lipophilicity, basicity (pKa), metabolic stability, and target engagement.[5] A simple change from an N-methyl to an N-benzyl group, for instance, can drastically alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparison of various piperidine side chains, with a special focus on the unique and advantageous properties conferred by the 2,2,2-trifluoroethyl group, as seen in molecules like [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol.
The Unique Profile of the N-Trifluoroethyl Group: A Strategic Advantage
The introduction of fluorine into drug candidates is a well-established strategy to enhance key properties.[6] The N-(2,2,2-trifluoroethyl) substituent is a powerful example of this, offering a unique combination of electronic and steric effects that can overcome common liabilities associated with other N-alkyl groups.
Core Physicochemical Impacts
-
Reduced Basicity (pKa): The primary and most impactful effect of the trifluoroethyl group is the significant reduction of the piperidine nitrogen's basicity. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group pulls electron density away from the nitrogen atom, making its lone pair of electrons less available for protonation.[7] While a typical N-alkyl piperidine has a pKa in the range of 9-11, the pKa of an N-trifluoroethyl piperidine is expected to be significantly lower (e.g., calculated pKa of ~8.2 for a similar analog).[8] This is critical because at physiological pH (~7.4), a lower pKa means a smaller proportion of the molecule is in its protonated, charged state.[7] A higher fraction of the neutral species can lead to improved membrane permeability and cellular uptake.
-
Modulated Lipophilicity (LogP/LogD): Fluorination often increases lipophilicity. While the CF₃ group is more lipophilic than a methyl group, the overall effect on the molecule's distribution coefficient at physiological pH (LogD₇.₄) is nuanced.[9][10] The reduced basicity means less of the compound is protonated, which can lead to an increase in the measured LogD₇.₄ even if the LogP of the neutral molecule is not dramatically different.[9] This delicate balance allows for fine-tuning of a compound's solubility and permeability profile.
-
Enhanced Metabolic Stability: N-dealkylation, the enzymatic removal of N-alkyl groups by Cytochrome P450 (CYP) enzymes, is a major metabolic pathway for many piperidine-containing drugs.[11][12] Small alkyl groups like N-methyl and N-ethyl, and particularly N-benzyl groups, are highly susceptible to this oxidative metabolism.[13][14] The C-F bond is significantly stronger than the C-H bond, and the electron-withdrawing CF₃ group deactivates the adjacent C-H bonds towards oxidative attack.[15] This makes the N-trifluoroethyl group exceptionally resistant to N-dealkylation, effectively blocking a common metabolic hotspot.[16] This can lead to a longer drug half-life, reduced metabolic clearance, and improved bioavailability.[15][17]
Comparative Analysis of Piperidine N-Substituents
The choice of an N-substituent is a critical decision in the drug design and optimization process. The following section compares the N-trifluoroethyl group to other commonly used side chains.
N-Trifluoroethyl vs. Small N-Alkyl (e.g., Methyl, Ethyl)
-
Metabolic Stability: This is the most significant advantage. N-methyl and N-ethyl groups are frequently sites of rapid N-dealkylation by CYP enzymes (e.g., CYP2D6, CYP3A4).[18][19] Replacing them with an N-trifluoroethyl group can dramatically improve metabolic stability.[15]
-
Basicity: N-methyl/ethyl piperidines are strong bases (pKa ~10-11).[20] The N-trifluoroethyl group significantly lowers the pKa, which can be advantageous for cell penetration and avoiding off-target effects associated with high basicity.
-
Lipophilicity: The trifluoroethyl group adds more lipophilicity than a methyl or ethyl group, which can enhance binding to hydrophobic pockets but may need to be balanced to maintain adequate solubility.
N-Trifluoroethyl vs. N-Benzyl
-
Metabolic Stability: The N-benzyl group is notoriously prone to rapid metabolic cleavage, often representing a major liability. The N-trifluoroethyl group offers a robust solution to this problem.
-
Steric Profile: The benzyl group is large and conformationally flexible, which can be beneficial for target binding but also introduces potential for off-target interactions. The trifluoroethyl group is smaller and sterically less demanding.
-
Physicochemical Properties: Similar to small alkyl groups, the benzyl group maintains the high basicity of the piperidine nitrogen.
N-Trifluoroethyl vs. N-Acyl/N-Boc
-
Basicity: N-acyl or N-Boc (tert-butyloxycarbonyl) groups are electron-withdrawing and render the piperidine nitrogen non-basic. This is a common protecting group strategy in synthesis.[21] While this eliminates issues of high basicity, it also removes the potential for key ionic interactions with the target protein, which are often crucial for potency.
-
Pharmacological Role: N-acyl groups are typically not used as permanent features in final drug candidates where a basic nitrogen is required for activity. The N-trifluoroethyl group offers a "tunable" basicity, reducing it without eliminating it entirely, thus preserving the potential for important ionic interactions while improving ADME properties.
Data Summary: Physicochemical Property Comparison
| N-Substituent | Typical pKa Range | Relative Metabolic Stability | Key Characteristics |
| -CH₃ (Methyl) | 10 - 11 | Low (Prone to N-dealkylation) | Small, maintains high basicity. |
| -CH₂CH₃ (Ethyl) | 10 - 11 | Low (Prone to N-dealkylation) | Slightly more bulk than methyl. |
| -CH₂Ph (Benzyl) | 9 - 10 | Very Low (Rapidly metabolized) | Bulky, adds aromatic interactions. |
| -C(O)CH₃ (Acyl) | Non-basic | High (Amide bond) | Renders nitrogen non-basic; often a prodrug or synthetic intermediate. |
| -CH₂CF₃ (Trifluoroethyl) | 7.5 - 8.5 | Very High | Reduces pKa, blocks N-dealkylation, modulates lipophilicity. |
Note: pKa values are approximate and can be influenced by other substituents on the piperidine ring or parent molecule.
Logical Flow of N-Substituent Selection in Drug Design
The process of selecting an optimal N-substituent is a multi-parameter optimization problem. The diagram below illustrates the decision-making logic.
Caption: Decision workflow for selecting a piperidine N-substituent.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This protocol is designed to compare the metabolic stability of piperidine analogs by measuring their rate of disappearance when incubated with HLM, a primary source of drug-metabolizing enzymes.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of N-substituted piperidine analogs.
Materials:
-
Test Compounds (e.g., N-methyl, N-benzyl, and N-trifluoroethyl analogs, 10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM, 20 mg/mL)
-
NADPH Regenerating System (e.g., GIBCO™ NADPH Regeneration System, Solution A & B)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., 100 ng/mL Warfarin) for reaction termination and sample processing.
-
96-well incubation plates and collection plates.
-
LC-MS/MS system for analysis.
Methodology:
-
Preparation of Master Mix: Prepare a master mix containing phosphate buffer and HLM (final concentration 0.5 mg/mL). Pre-warm at 37°C for 10 minutes.
-
Compound Addition: Add the test compound to the master mix to achieve a final concentration of 1 µM. (Ensure final DMSO concentration is <0.1%).
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot 50 µL of the incubation mixture into a collection plate containing 150 µL of ice-cold ACN with the internal standard. This quenches the reaction.
-
Sample Processing: Seal the collection plate, vortex for 5 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural log of the peak area ratio (parent compound/internal standard) versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life: t₁/₂ = 0.693 / k
-
Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg) = (0.693 / t₁/₂) / (mg/mL protein in incubation)
-
Expected Outcome: The N-trifluoroethyl analog is expected to show a significantly longer half-life and lower intrinsic clearance compared to the N-methyl and N-benzyl analogs, demonstrating its superior metabolic stability.
Caption: Workflow for the in vitro metabolic stability assay.
Synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol
A common synthetic route involves the reductive amination of a piperidone precursor or direct alkylation of a piperidine. A robust method starts from a commercially available piperidine derivative.[8]
Example Route:
-
Amidation: React 4-(hydroxymethyl)piperidine with trifluoroacetic anhydride in the presence of a non-nucleophilic base (e.g., Hünig's base) to form the corresponding trifluoroacetamide intermediate. This step activates the carbonyl group for reduction.
-
Reduction: Reduce the resulting amide using a strong reducing agent such as borane-tetrahydrofuran complex (BH₃·THF). This step selectively reduces the amide to the amine, yielding the final product, [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol.[8]
Conclusion and Future Perspectives
The N-substituent on a piperidine ring is a powerful lever for modulating the ADME and pharmacological properties of a drug candidate. While traditional alkyl groups often introduce metabolic liabilities, the N-(2,2,2-trifluoroethyl) group stands out as a superior alternative for enhancing metabolic stability and fine-tuning basicity. Its ability to block N-dealkylation while maintaining a degree of basicity necessary for target interaction makes it an invaluable tool for medicinal chemists. The strategic incorporation of the N-trifluoroethyl group, as exemplified in [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol, allows for the rational design of drug candidates with improved pharmacokinetic profiles, ultimately increasing their potential for clinical success. Future work will continue to explore novel fluorinated alkyl groups and other bioisosteres to further refine the art of piperidine N-substituent optimization.[1]
References
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Sijm, F., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. PMC - NIH. Available at: [Link]
-
Frolov, D., et al. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Phencyclidine. Wikipedia. Available at: [Link]
-
(2025). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. Available at: [Link]
-
(2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at: [Link]
-
Sadek, B., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed. Available at: [Link]
-
(n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
(2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]
-
(n.d.). A C1-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Poce, G., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC. Available at: [Link]
-
(2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]
-
(n.d.). N-Dealkylation of Amines. PMC. Available at: [Link]
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Meanwell, N. A. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]
-
(2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-. ACS Publications. Available at: [Link]
-
(2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry. Available at: [Link]
-
(2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]
-
(2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
-
(n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
-
(2025). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate. Available at: [Link]
-
(2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Available at: [Link]
-
(n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available at: [Link]
-
(n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
(n.d.). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PMC - NIH. Available at: [Link]
-
(n.d.). (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]
-
(2025). Stereochemistry of oxidation of N-methylpiperidine. Chemistry Stack Exchange. Available at: [Link]
-
(n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]
-
(n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs. ResearchGate. Available at: [Link]
- (n.d.). US3905981A - N-dealkylation of tertiary amines. Google Patents.
-
(n.d.). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
(n.d.). pKa values bases. University of Tartu. Available at: [Link]
-
(2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. Available at: [Link]
-
(2025). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate. Available at: [Link]
-
(2025). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
(n.d.). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI. Available at: [Link]
-
Alam, O., et al. (2018). Recent advancement of piperidine moiety in treatment of cancer- A review. PubMed. Available at: [Link]
-
(2025). Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. IRE Journals. Available at: [Link]
-
(2025). (PDF) Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole. ResearchGate. Available at: [Link]
-
(2024). Ring Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]
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(n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Available at: [Link]
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(n.d.). [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society. Available at: [Link]
-
(n.d.). RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery. Available at: [Link]
-
(2023). Fluorinated and N-Acryloyl-Modified 3,5-Di[(E)-benzylidene]piperidin-4-one Curcuminoids for the Treatment of Pancreatic Carcinoma. MDPI. Available at: [Link]
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A Researcher's Guide to Validating EZH2 Inhibition: A Comparative Analysis of Global H3K27me3 Quantification Methods
For researchers and drug development professionals in oncology and beyond, the inhibition of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), presents a promising therapeutic strategy.[1][2][3] EZH2 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[4][5][6] Overactivity of EZH2 is implicated in various cancers, making it a compelling drug target.[7][8] Consequently, robust and reliable methods to validate the efficacy of EZH2 inhibitors are paramount.
This guide provides an in-depth comparison of the most common experimental approaches to measure global H3K27me3 levels, thereby validating the on-target effects of EZH2 inhibitors. We will delve into the principles, protocols, advantages, and limitations of each technique, offering practical insights to guide your experimental design.
The Central Role of EZH2 in Gene Silencing
EZH2, as part of the PRC2 complex, plays a critical role in regulating gene expression.[2] Its primary function is to transfer a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine 27 residue of histone H3. The resulting H3K27me3 mark serves as a docking site for other repressive protein complexes, leading to chromatin compaction and gene silencing.[9] In several cancers, the overexpression or mutation of EZH2 leads to aberrant gene silencing, promoting tumor growth and proliferation.[8]
Caption: The EZH2 signaling pathway, illustrating the catalytic activity of EZH2 in H3K27 trimethylation and its subsequent role in gene silencing. EZH2 inhibitors block this process.
Pharmacological inhibition of EZH2 aims to reverse this hypermethylation state, leading to the reactivation of tumor suppressor genes.[10][11] Therefore, a direct and quantitative measurement of the global reduction in H3K27me3 levels serves as a primary pharmacodynamic biomarker for EZH2 inhibitor activity.[7]
Comparative Analysis of H3K27me3 Quantification Methods
Several well-established techniques can be employed to measure global H3K27me3 levels. The choice of method often depends on the specific experimental question, available resources, and desired throughput.
| Feature | Western Blot | ELISA | Mass Spectrometry | Flow Cytometry |
| Principle | Immuno-detection of protein on a membrane | Immuno-enzymatic detection in a microplate | Measurement of mass-to-charge ratio of peptides | Immuno-fluorescent detection in single cells |
| Quantification | Semi-quantitative to quantitative | Quantitative | Highly quantitative | Quantitative (relative) |
| Throughput | Low to medium | High | Low to medium | High |
| Sensitivity | Moderate | High | Very High | High |
| Sample Input | Moderate | Low | Low | Low to moderate |
| Cost per Sample | Low | Low to moderate | High | Moderate |
| Expertise Required | Moderate | Low | High | Moderate |
| Measures | Relative protein levels in bulk population | Absolute or relative protein levels in bulk population | Precise quantification of modified peptides | Protein levels in individual cells |
In-Depth Methodologies and Experimental Considerations
Western Blot: The Workhorse of Protein Analysis
Western blotting is a widely used technique to detect specific proteins in a sample. For H3K27me3 analysis, it provides a straightforward visual and semi-quantitative assessment of changes in global methylation levels.[12]
Caption: A streamlined workflow for the detection of H3K27me3 levels by Western Blot.
-
Histone Extraction: Isolate histones from cell pellets or tissues using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of your histone extracts using a standard protein assay (e.g., Bradford or BCA).
-
SDS-PAGE: Separate histone proteins by size on a polyacrylamide gel. A higher percentage gel (e.g., 15%) is recommended for better resolution of histone proteins.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K27me3. It is crucial to also probe a parallel blot or strip with an antibody against total histone H3 as a loading control.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the H3K27me3 signal to the total H3 signal.
-
Why Total H3 Normalization? Normalizing to total histone H3 accounts for any variations in sample loading, ensuring that observed changes in H3K27me3 are due to altered methylation and not differences in the amount of histone protein loaded.[12]
-
Trustworthiness: The inclusion of a loading control is a critical self-validating step. A consistent total H3 signal across lanes gives confidence that any observed decrease in the H3K27me3 signal is a direct consequence of EZH2 inhibition.
ELISA: High-Throughput Quantitative Analysis
Enzyme-Linked Immunosorbent Assay (ELISA) offers a more quantitative and higher-throughput alternative to Western blotting for measuring global H3K27me3 levels.[14][15] Commercially available kits make this technique accessible to most laboratories.
Caption: The general workflow for quantifying H3K27me3 levels using a sandwich ELISA.
-
Histone Extraction: Extract histones from your treated and untreated cells.
-
Coating: Bind the extracted histones to the wells of a microplate.
-
Blocking: Block the unoccupied sites in the wells to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Add the H3K27me3-specific capture antibody to the wells.
-
Detection Antibody Incubation: Add a detection antibody, which is often conjugated to an enzyme like HRP.
-
Substrate Addition: Add the enzyme substrate, which will be converted into a colored product.
-
Quantification: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is proportional to the amount of H3K27me3 in the sample.
-
Standard Curve: Generate a standard curve using a known amount of H3K27me3 peptide to determine the absolute or relative amount of H3K27me3 in your samples.
-
Why a Standard Curve? The standard curve is essential for accurate quantification. It allows for the conversion of absorbance values into the concentration of H3K27me3, providing a more robust and reproducible measurement than semi-quantitative methods.
-
Trustworthiness: Many commercial ELISA kits have been rigorously validated for specificity and sensitivity, providing a high degree of confidence in the results.[16] The inclusion of positive and negative controls within the kit further ensures the validity of the assay.
Mass Spectrometry: The Gold Standard for Precision
Mass spectrometry (MS) offers the most precise and comprehensive method for quantifying histone post-translational modifications (PTMs).[17][18][19] It can distinguish between different methylation states (mono-, di-, and tri-methylation) and identify multiple modifications on the same histone tail.
Caption: A simplified workflow for the analysis of histone PTMs by mass spectrometry.
-
Histone Isolation and Digestion: Histones are extracted and digested into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS: The resulting peptides are separated by liquid chromatography and then ionized and analyzed in a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides.
-
Peptide Identification and Quantification: The fragmentation pattern of the peptides is used to determine their amino acid sequence and identify any PTMs. The abundance of the peptide containing the H3K27me3 modification is then quantified.[20]
-
Why MS? MS provides an unbiased and highly specific measurement of histone modifications without the reliance on antibody specificity, which can sometimes be a variable.[19] It can also provide a global view of other histone modifications that may be altered in response to EZH2 inhibition.
-
Trustworthiness: The high resolution and accuracy of modern mass spectrometers allow for confident identification and quantification of modified peptides.[21] The use of stable isotope labeling can further enhance the accuracy of quantification.
Best Practices and Troubleshooting
-
Inhibitor Treatment: Ensure that the concentration and duration of EZH2 inhibitor treatment are sufficient to induce a measurable decrease in H3K27me3 levels. A time-course and dose-response experiment is highly recommended.
-
Antibody Validation: For immuno-based assays (Western Blot, ELISA, Flow Cytometry), use a highly specific and well-validated antibody for H3K27me3. Check the manufacturer's data and relevant publications.
-
Positive and Negative Controls: Always include appropriate controls. For example, use a cell line known to be sensitive to EZH2 inhibition as a positive control and a vehicle-treated sample as a negative control.
-
Biological Replicates: Perform experiments with at least three biological replicates to ensure the statistical significance of your findings.
Conclusion
Validating the on-target activity of EZH2 inhibitors by measuring global H3K27me3 levels is a critical step in preclinical and clinical development. While Western blotting offers a readily accessible method for initial screening, ELISA provides a higher-throughput and more quantitative alternative. For the most precise and comprehensive analysis, mass spectrometry remains the gold standard. The choice of methodology should be guided by the specific research question, available resources, and the desired level of quantitative rigor. By understanding the principles and applying the best practices outlined in this guide, researchers can confidently and accurately validate the efficacy of their E-Z-H-2 targeted therapies.
References
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Multi-omics analysis identifies therapeutic vulnerabilities in triple-negative breast cancer subtypes. ResearchGate. Available at: [Link]
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EZH2 inhibition reduces global H3K27me3 levels, however standard... ResearchGate. Available at: [Link]
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Novel Natural Inhibitors Targeting Enhancer of Zeste Homolog 2: A Comprehensive Structural Biology Research. National Center for Biotechnology Information. Available at: [Link]
-
Targeting EZH2-H3K27me3 epigenetic signature rescues abnormal... ResearchGate. Available at: [Link]
-
H3K27me3 Loss in Central Nervous System Tumors: Diagnostic, Prognostic, and Therapeutic Implications. National Center for Biotechnology Information. Available at: [Link]
-
Global EZH2 Inhibitor Market Opportunity, Sales & Clinical Trials Insight 2026. Research and Markets. Available at: [Link]
-
The action modes of EZH2. (1) EZH2 catalyzes H3K27me3 dependent on... ResearchGate. Available at: [Link]
-
Histone H3K27 methyltransferase EZH2 interacts with MEG3-lncRNA to directly regulate integrin signaling and endothelial cell fun. bioRxiv. Available at: [Link]
-
EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma. National Center for Biotechnology Information. Available at: [Link]
-
Mass spectrometry-based strategies for characterization of histones and their post-translational modifications. National Center for Biotechnology Information. Available at: [Link]
-
Comprehensive analysis of H3K27me3 LOCKs under different DNA methylation contexts reveal epigenetic redistribution in tumorigenesis. National Center for Biotechnology Information. Available at: [Link]
-
ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity. National Center for Biotechnology Information. Available at: [Link]
-
EZH2-mediated H3K27 trimethylation mediates neurodegeneration in ataxia-telangiectasia. National Center for Biotechnology Information. Available at: [Link]
-
A quantitative analysis of histone methylation and acetylation isoforms from their deuteroacetylated derivatives: application to a series of knockout mutants. National Center for Biotechnology Information. Available at: [Link]
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H3K27me3 Protein Is a Promising Predictive Biomarker of Patients’ Survival and Chemoradioresistance in Human Nasopharyngeal Carcinoma. National Center for Biotechnology Information. Available at: [Link]
-
Chromatin immunoprecipitation sequencing (ChIP-seq) analysis of... ResearchGate. Available at: [Link]
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Coordinated activities of wild-type plus mutant EZH2 drive tumor-associated hypertrimethylation of lysine 27 on histone H3 (H3K27) in human B-cell lymphomas. National Center for Biotechnology Information. Available at: [Link]
-
EpiQuik Circulating Trimethyl Histone H3K27 ELISA Kit (Colorimetric). EpigenTek. Available at: [Link]
-
EZH2-Mediated H3K27me3 Targets Transcriptional Circuits of Neuronal Differentiation. National Center for Biotechnology Information. Available at: [Link]
-
CLDN14 is epigenetically silenced by EZH2-mediated H3K27ME3 and is a novel prognostic biomarker in hepatocellular carcinoma. Oxford Academic. Available at: [Link]
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ChIP-seq profiling of H3K4me3 and H3K27me3 in an invasive insect, Bactrocera dorsalis. Frontiers. Available at: [Link]
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SABCS 2021: Targeting EZH2 functions. YouTube. Available at: [Link]
-
EZH2 Inhibitor - Tazemetostat. National Center for Biotechnology Information. Available at: [Link]
-
Epiproteomics: quantitative analysis of histone marks and codes by mass spectrometry. Stanford Chemical and Systems Biology. Available at: [Link]
-
Optimizing methodology for the detection of H3K27me3 levels using flow cytometry. Structural Genomics Consortium. Available at: [https://www.thesgc.org/blog/optimizing-methodology-detection-h3k27me3-levels-using-flow-cytometry]([Link] cytometry)
-
Remarkable Synergy When Combining EZH2 Inhibitors with YM155 Is H3K27me3-Independent. MDPI. Available at: [Link]
-
Video: Chromatin Immunoprecipitation. JoVE. Available at: [Link]
-
Global EZH2 Inhibitors Market - Market Trends, Analysis, and Forecast till 2034. Coherent Market Insights. Available at: [Link]
-
Identification of H3K27me3 peaks. a) Number of identified H3K27me3... ResearchGate. Available at: [Link]
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EZH2 Methyltransferase and H3K27 Methylation in Breast Cancer. National Center for Biotechnology Information. Available at: [Link]
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Quantitative Proteomic Analysis of Histone Modifications. National Center for Biotechnology Information. Available at: [Link]
-
The Current State of Chromatin Immunoprecipitation (ChIP) from FFPE Tissues. MDPI. Available at: [Link]
-
Immunohistochemical analysis of H3K27me3 demonstrates global reduction in group-A childhood posterior fossa ependymoma and is a powerful predictor of outcome. National Center for Biotechnology Information. Available at: [Link]
-
An Overview of Histone Modification Detection. Cusabio. Available at: [Link]
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A practical guide for analysis of histone post-translational modifications by mass spectrometry: Best practices and pitfalls. PubMed. Available at: [Link]
-
EpiQuik Global Tri-Methyl Histone H3K27 Quantification Kit (Colorimetric). EpigenTek. Available at: [Link]
-
Histone Post-Translational Modifications By Bottom-Up Mass Spectrometry l Protocol Preview. YouTube. Available at: [Link]
-
ELISA Tri-Methyl-Histone H3 (Lys27)|H3K27me3 anti-. Q Bio Gen. Available at: [Link]
-
Application of Mass Spectrometry to the Identification and Quantification of Histone Post-Translational Modifications. National Center for Biotechnology Information. Available at: [Link]
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Piperidine versus piperazine scaffolds in EZH2 inhibitor design
Title: Comparative Scaffold Analysis: Piperidine vs. Piperazine in EZH2 Inhibitor Design
Executive Summary In the optimization of EZH2 (Enhancer of Zeste Homolog 2) inhibitors, the choice between piperidine and piperazine scaffolds often dictates the success of the "solvent channel tail"—the moiety extending from the S-adenosylmethionine (SAM) binding pocket. While both rings offer critical sp³ character for solubility and spatial orientation, they diverge significantly in lipophilicity (LogD), metabolic stability, and blood-brain barrier (BBB) permeability. This guide analyzes these trade-offs to support rational scaffold selection in epigenetic drug discovery.
Part 1: Structural Biology & The Solvent Channel Hypothesis
The catalytic SET domain of EZH2 contains a narrow, hydrophobic pocket where the SAM cofactor binds. High-affinity inhibitors (e.g., Tazemetostat, GSK126, UNC1999) typically anchor a heteroaromatic core (pyridone, indazole) deep within this pocket.
The piperidine or piperazine moiety serves as the "exit vector." Its role is threefold:
-
Solubilization: Extending into the aqueous solvent to counteract the lipophilic core.
-
Residue Interaction: Forming salt bridges or H-bonds with solvent-exposed residues (e.g., Asp122 , His129 ).
-
Vector Control: Rigidifying the linker to direct distal groups (e.g., isopropyl, sulfonyl) into specific sub-pockets.
Scaffold Comparison Matrix
| Feature | Piperidine Scaffold | Piperazine Scaffold |
| Primary Role | Lipophilic Anchor / BBB Penetration | Solubility Enhancer / H-Bond Networking |
| LogP Impact | Increases Lipophilicity (+0.5 to +1.0 vs Piperazine) | Decreases Lipophilicity (Polar Surface Area ↑) |
| Basicity (pKa) | High (~10-11) unless substituted | Moderate to High (First pKa ~9.8, Second ~5.6) |
| Metabolic Liability | Hydroxylation (CYP mediated) | N-Dealkylation / N-Oxidation |
| Permeability | High (Excellent for CNS Lymphoma) | Moderate (Often P-gp substrate) |
| Key Example | Analogues of EI1 | UNC1999 |
Part 2: Physicochemical & Pharmacokinetic Implications
Solubility vs. Permeability Trade-off
Piperazine is often the superior choice for improving physicochemical properties in early discovery. The second nitrogen provides a handle for protonation at physiological pH, drastically improving thermodynamic solubility.
-
Observation: Replacing a piperidine with a piperazine in the UNC series improved aqueous solubility by >10-fold but reduced Caco-2 permeability due to increased Polar Surface Area (PSA).
Piperidine is preferred when targeting CNS malignancies (e.g., Glioblastoma, CNS Lymphoma).
-
Mechanism:[1][2][3] The lack of the second polar nitrogen reduces PSA, facilitating passive diffusion across the BBB. However, this often requires formulation strategies (e.g., mesylate salts) to manage solubility.
Metabolic Soft Spots[4]
-
Piperazine: The distal nitrogen is a hotspot for N-oxidation or N-dealkylation by CYP450 isoforms. Capping this nitrogen with electron-withdrawing groups (sulfonamides, amides) is a standard strategy to block metabolism, though this negates the solubility benefit of the basic amine.
-
Piperidine: Prone to oxidation on the ring carbons. Fluorination at the 3- or 4-position is a standard medicinal chemistry tactic to block this metabolic clearance.
Part 3: Decision Logic for Scaffold Selection
The following decision tree illustrates the logical flow for selecting between these scaffolds based on the target profile.
Figure 1: Decision logic for selecting piperidine vs. piperazine based on solubility and CNS penetration requirements.
Part 4: Experimental Protocols
To validate the scaffold choice, the following self-validating protocols are recommended.
Protocol A: EZH2 Biochemical Potency Assay (FlashPlate)
Purpose: Determine if the scaffold change affects the intrinsic binding affinity (
-
Reagents: Recombinant EZH2/EED/SUZ12 complex (PRC2),
H-SAM (S-Adenosylmethionine), Biotinylated H3(1-21) peptide, Streptavidin-coated FlashPlates. -
Workflow:
-
Step 1: Dilute compounds (Piperidine/Piperazine analogs) in DMSO (10-point dose response).
-
Step 2: Incubate PRC2 complex (5 nM) with compound for 30 min at RT (Pre-equilibrium).
-
Step 3: Add substrate mix:
H-SAM (1 µM) + Biotin-H3 peptide (1 µM). -
Step 4: Incubate for 60 min at RT. Reaction volume: 25 µL.
-
Step 5: Quench with excess unlabeled SAM (1 mM).
-
Step 6: Transfer to Streptavidin FlashPlate. Wash 3x with TBS-T.
-
Step 7: Read on Scintillation counter.
-
-
Validation Criteria: Z-factor > 0.5; Reference compound (e.g., GSK126)
within 3-fold of historical mean.
Protocol B: Kinetic Solubility Assay (Nephelometry)
Purpose: Quantify the solubility advantage of the piperazine scaffold.[4][5]
-
Workflow:
-
Prepare 10 mM DMSO stocks of test compounds.
-
Spike into pH 7.4 Phosphate Buffered Saline (PBS) to final concentrations of 1, 10, 50, 100, and 200 µM (Final DMSO < 1%).
-
Incubate for 2 hours at 25°C with shaking.
-
Measure light scattering (Nephelometry) or Absorbance at 620 nm.
-
-
Data Analysis: The concentration at which precipitation occurs (inflection point in scattering) is the kinetic solubility limit.
-
Expectation: Unsubstituted piperazines typically show solubility >100 µM; Piperidines often precipitate <20 µM without solubilizing groups.
Part 5: EZH2 Methylation Pathway Visualization
Understanding where these inhibitors act is crucial for interpreting the data.
Figure 2: Mechanism of Action. The inhibitor scaffold occupies the SAM pocket and extends into the solvent channel, blocking methyl transfer.
References
-
Konze, K. D., et al. (2013). "An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1." ACS Medicinal Chemistry Letters, 4(11), 1050–1055.
- Significance: Describes the discovery of UNC1999, highlighting the use of a piperazine moiety to improve physicochemical properties over earlier piperidine-based analogs.
-
McCabe, M. T., et al. (2012). "EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations." Nature, 492, 108–112.
- Significance: Details the development of GSK126, providing context on optimizing the solvent-exposed tail for potency.
-
Vaswani, R. G., et al. (2016). "Identification of a Novel Series of Potent and Selective EZH2 Inhibitors." Journal of Medicinal Chemistry, 59(21), 9928–9941.
- Significance: Provides SAR data comparing various saturated heterocycles (including piperidines and piperazines) for metabolic stability and potency.
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- 5. benchchem.com [benchchem.com]
Benchmarking Guide: Next-Generation EZH2 Inhibitors vs. First-Generation Standards
Executive Summary
The landscape of Polycomb Repressive Complex 2 (PRC2) inhibition has evolved significantly. While first-generation EZH2 inhibitors like Tazemetostat (EPZ-6438) successfully validated the target in epithelioid sarcoma and follicular lymphoma, they face distinct limitations: incomplete repression due to EZH1 compensation and acquired resistance via SAM-pocket mutations (e.g., Y641).
This guide benchmarks these foundational compounds against next-generation alternatives: Valemetostat (DS-3201b) , a dual EZH1/2 inhibitor, and MAK683 , an allosteric EED inhibitor. We provide comparative potency data, mechanistic differentiation, and a self-validating protocol for quantifying H3K27me3 reduction.
Part 1: Mechanistic Differentiation
To select the correct inhibitor for your screen, you must understand the binding topology. First-generation inhibitors compete with the methyl donor (SAM). Second-generation compounds either target the secondary enzymatic subunit (EZH1) simultaneously or dismantle the complex allosterically via the EED subunit.
Comparison of Inhibition Modes
-
Tazemetostat (Gen 1): Binds to the catalytic SET domain of EZH2, competing with S-adenosylmethionine (SAM). Limitation: EZH1 can compensate for EZH2 loss, maintaining some H3K27me3 levels.
-
Valemetostat (Gen 2 - Dual): Binds the SET domains of both EZH2 and EZH1. Advantage:[1][2] Prevents the "epigenetic escape" seen when EZH1 compensates for EZH2 inhibition.
-
MAK683 (Gen 2 - Allosteric): Binds to the H3K27me3-binding pocket of the EED subunit, not the catalytic EZH2 subunit. Advantage:[1][2] Induces a conformational change that inactivates the complex regardless of ATP/SAM levels or specific EZH2 catalytic mutations.
Figure 1: Mechanistic targets of EZH2 inhibitors.[3][4][5][6] Tazemetostat and Valemetostat compete at the catalytic site, while MAK683 targets the EED regulatory subunit.
Part 2: Biochemical & Cellular Potency Benchmarking
The following data aggregates biochemical IC50 values and cellular potency (H3K27me3 reduction) from multiple validation studies.
Table 1: Comparative Potency Profile
| Feature | Tazemetostat (Gen 1) | Valemetostat (Gen 2) | MAK683 (Gen 2) |
| Primary Target | EZH2 (WT & Y641 mutants) | EZH1 & EZH2 | EED (Allosteric) |
| Biochemical IC50 | ~2–38 nM | < 10 nM (Dual) | < 5 nM (EED binding) |
| Cellular IC50 (H3K27me3) | ~9–50 nM (Cell line dependent) | < 10 nM (High potency) | ~10–30 nM |
| EZH1 Selectivity | 35-fold selective for EZH2 | Non-selective (Dual) | Indirectly inhibits both |
| Resistance Profile | Vulnerable to secondary mutations | Resilient to EZH1 compensation | Effective against SAM-pocket mutants |
| Clinical Utility | Epithelioid Sarcoma, FL | ATL, PTCL (T-cell lymphomas) | PRC2-dependent tumors |
Key Insight: While Tazemetostat is potent, Valemetostat demonstrates superior cellular efficacy in models where EZH1 drives residual methylation. MAK683 offers a distinct advantage in "refractory" models where the catalytic pocket is mutated, as it dismantles the complex's structural integrity rather than blocking the active site.
Part 3: The Gold Standard Protocol (H3K27me3 Quantification)
To accurately benchmark these inhibitors, you cannot rely on standard whole-cell lysis Western Blots due to the difficulty of solubilizing chromatin-bound histones.
Recommendation: Use an Acid Extraction protocol for Western Blot or a Nucleosome-based AlphaLISA for high-throughput screening. Below is the validated Acid Extraction Western Blot workflow.
Protocol: Histone Acid Extraction & Detection[7]
Reagents:
-
Lysis Buffer: TEB (PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3).
-
Extraction Acid: 0.2 N HCl.
-
Neutralization: 2 M NaOH.
Step-by-Step Workflow:
-
Nuclei Isolation:
-
Harvest
cells. Wash with ice-cold PBS.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Resuspend in TEB Lysis Buffer (
cells per 1 mL). -
Incubate on ice for 10 mins with gentle stirring.
-
Centrifuge at 6,500 x g for 10 mins at 4°C. Discard supernatant (cytosol).
-
-
Acid Extraction:
-
Resuspend the nuclear pellet in 0.2 N HCl (density:
nuclei/mL). -
Critical: Rotate overnight at 4°C. This solubilizes the basic histones.
-
-
Clarification:
-
Centrifuge at 6,500 x g for 10 mins. Save the supernatant (contains histones).
-
-
Precipitation (Optional for concentration):
-
Add TCA to 33% final concentration. Incubate on ice for 30 mins.
-
Spin max speed (10 mins). Wash pellet with acetone.[7] Air dry.
-
-
Detection:
-
Dissolve in water/loading buffer.
-
Normalization: You MUST blot for Total H3 alongside H3K27me3 .
-
Antibody Note: Use rabbit monoclonal anti-H3K27me3 (e.g., CST #9733) for high specificity.
-
Figure 2: Optimized Histone Acid Extraction Workflow for H3K27me3 quantification.
Part 4: Overcoming Resistance & Pharmacology
The EZH1 Compensation Loop
A primary failure mode of Tazemetostat in solid tumors is the upregulation of EZH1. In the absence of EZH2 activity, PRC2-EZH1 complexes can restore up to 50% of H3K27me3 levels.
-
Data Support: Valemetostat treatment results in near-total ablation of H3K27me3 in cell lines where Tazemetostat leaves residual methylation (e.g., PLOS One, 2021).
The Y641 Mutation
EZH2 Y641 mutations increase the enzyme's affinity for the dimethylated substrate (H3K27me2) but do not prevent inhibitor binding for all drugs.
-
Tazemetostat: Retains potency against Y641F/N.
-
MAK683: Because it binds EED, it is completely unaffected by mutations in the EZH2 SET domain, making it the preferred "salvage" therapy for acquired resistance to SAM-competitive inhibitors.
References
-
Italiano, A., et al. (2018). "Tazemetostat, an EZH2 inhibitor, in relapsed or refractory B-cell non-Hodgkin lymphoma and advanced solid tumours: a first-in-human, open-label, phase 1 study." The Lancet Oncology. Link
-
Morishita, M., et al. (2020). "Valemetostat (DS-3201b), a novel dual inhibitor of EZH1 and EZH2, displays potent antitumor activity in non-Hodgkin lymphoma models." Cancer Science. Link
-
Huang, S., et al. (2021). "Discovery of MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies." Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[7] "Application Note: Western Blot Analysis of H3K27me3 Levels Following Tazemetostat Treatment." BenchChem Protocols. Link
-
Revvity. (2024). "AlphaLISA® Tri-Methyl-Histone H3 Lysine 27 (H3K27me3) Cellular Detection Kit Manual." Revvity Resources. Link
Sources
- 1. resources.revvity.com [resources.revvity.com]
- 2. volition.com [volition.com]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Validation of a synthetic route for GMP production of CPI-1205
This guide validates the optimized synthetic route for the GMP production of CPI-1205 , a potent, indole-based EZH2 inhibitor.[1] It contrasts the initial Medicinal Chemistry (MedChem) discovery route with the optimized Process Chemistry route, highlighting the critical modifications required for scalability, stereochemical integrity, and regulatory compliance.
Executive Summary: Route Evolution & Strategic Impact
The transition from the discovery of CPI-1205 to its clinical supply required a fundamental restructuring of the synthetic strategy. The primary challenges in the MedChem route were the steric hindrance at the indole nitrogen (preventing efficient alkylation) and the chromatographic burden required to separate atropisomers and impurities.
| Feature | Medicinal Chemistry Route (Discovery) | GMP Process Route (Optimized) |
| Strategy | Linear, divergent synthesis. | Convergent, fragment-based assembly.[1] |
| Key Bottleneck | N-Alkylation of 2-methyl-indole (Yield <15%).[1] | Mitsunobu / SN2 Optimization or Indole Construction (Yield >75%). |
| Chirality | Chiral HPLC resolution of racemates. | Asymmetric synthesis using chiral starting materials. |
| Coupling Agent | HATU / PyBOP (High cost, peptide grade). | CDMT or T3P (Scalable, cost-effective).[1] |
| Purification | Flash Column Chromatography (DCM/MeOH). | Crystallization (Ethanol/Heptane) & Salt Formation. |
| Overall Yield | < 5% | > 35% |
Retrosynthetic Analysis & Pathway Logic
The GMP route disconnects CPI-1205 into three distinct, high-purity fragments: the Indole Core (Fragment A) , the Chiral Piperidine Side Chain (Fragment B) , and the Pyridone Aminomethyl (Fragment C) .[1]
Figure 1: Retrosynthetic disassembly of CPI-1205 utilizing a convergent GMP strategy.
Critical Process Improvements & Validation
Challenge 1: The N-Alkylation Bottleneck
-
MedChem Flaw: Direct alkylation of 2-methyl-1H-indole-3-carboxylate with secondary alkyl halides is notoriously difficult due to the electron-withdrawing effect of the carboxylate at C3 and steric hindrance from the C2-methyl group.[1] MedChem yields were often <15%, requiring multiple recycles.
-
GMP Solution: The process utilizes a Mitsunobu reaction or an optimized SN2 displacement using a highly reactive sulfonate (Tosylate/Nosylate) of the chiral alcohol (Fragment B).
-
Key Reagent:CMBP (Cyanomethylenetributylphosphorane) or ADDP/PBu3 allows for alkylation under milder conditions than traditional DEAD/PPh3, avoiding difficult-to-remove phosphine oxide byproducts.[1]
-
Validation: Enantiomeric Excess (ee) is monitored via Chiral HPLC. The reaction must maintain >98% ee, preventing racemization of the sensitive secondary stereocenter.
-
Challenge 2: The Pyridone Fragment Synthesis
-
MedChem Flaw: Early routes often produced a mixture of O-alkylated and N-alkylated pyridone isomers during the synthesis of the 4-methoxy-6-methyl-2-pyridone moiety.[1]
-
GMP Solution: Regioselective synthesis using 2,4-dihydroxypyridine precursors and controlling pH during methylation.[1] The aminomethyl group is introduced via a nitrile reduction (using Raney Ni or Pd/C) which is cleaner than the MedChem amide reduction.
-
Purification: The amine is isolated as a stable HCl salt , allowing for rejection of impurities by simple filtration rather than distillation or chromatography.
-
Challenge 3: Amide Coupling & Final Assembly
-
MedChem Flaw: Use of HATU/DMF followed by aqueous workup and lyophilization. Residual DMF is a Class 2 solvent risk; HATU byproducts are sensitizers.
-
GMP Solution: Use of CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine) and N-Methylmorpholine (NMM) in Toluene or 2-MeTHF.[1]
-
Mechanism:[1][2][3] CDMT forms an active ester in situ. It is cheaper, safer, and the byproducts (dimethoxytriazine) are water-soluble, easily removed during aqueous washes.[1]
-
Solid State:[1] The final API is crystallized, often as a Hydrobromide (HBr) or Hydrochloride salt, to ensure bioavailability and stability.
-
Experimental Protocol: GMP-Compliant Amide Coupling
This protocol describes the final coupling step, optimized for a 100g scale batch.
Objective: Synthesize CPI-1205 (Free Base) from Fragment A (Acid) and Fragment C (Amine).[1]
Reagents:
-
Fragment A (Indole Acid): 50.0 g (1.0 equiv)[1]
-
Fragment C (Pyridone Amine HCl): 1.1 equiv[1]
-
CDMT: 1.2 equiv[1]
-
N-Methylmorpholine (NMM): 3.0 equiv[1]
-
2-MeTHF (Solvent): 10 Volumes (500 mL)[1]
Step-by-Step Workflow:
-
Activation: Charge Fragment A and 2-MeTHF into the reactor. Cool to 0–5°C. Add NMM (1.5 equiv) followed by CDMT (1.2 equiv). Stir for 2 hours to form the activated triazine ester. Check Point: Monitor by HPLC for >99% conversion of acid.
-
Coupling: Add Fragment C (Pyridone Amine) and the remaining NMM (1.5 equiv) to the reactor. Warm to 20–25°C and stir for 4–6 hours.
-
Quench & Wash: Add 10% aqueous citric acid (5 Vol) to quench the reaction and remove NMM/CDMT byproducts. Separate phases.
-
Base Wash: Wash the organic layer with 5% NaHCO3 (5 Vol) to remove unreacted acid. Wash with Brine (5 Vol).
-
Crystallization (Polymorph Control):
-
Isolation: Filter the solid. Wash with cold Ethanol/Heptane (1:4).[1] Dry under vacuum at 45°C.
Acceptance Criteria:
-
Purity (HPLC): > 99.5%[1]
-
Chiral Purity: > 99.0% ee[1]
-
Residual Solvent: Ethanol < 5000 ppm, Heptane < 5000 ppm.
Comparative Data: Impurity Profile
The following table illustrates the "Self-Validating" nature of the GMP route, where process conditions are tuned to reject specific impurities.
| Impurity Type | MedChem Route Level | GMP Route Level | Control Mechanism |
| Des-methyl Pyridone | 2-5% | < 0.10% | Regioselective methylation & Salt crystallization of Fragment C. |
| Enantiomer (S-isomer) | 1-3% | < 0.10% | Use of high-purity chiral starting material + Crystallization purge.[1] |
| Residual Palladium | > 100 ppm | < 10 ppm | Use of metal scavengers (SiliaMetS) post-reduction steps. |
| Oligomers | Variable | Not Detected | Convergent coupling prevents polymerization side-reactions.[1] |
References
-
Vasbinder, M. M., et al. (2016).[4] "Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2." Journal of Medicinal Chemistry, 59(21), 9928–9941. Link[1]
-
Constellation Pharmaceuticals. (2016). "Indole-based EZH2 Inhibitors." World Intellectual Property Organization, WO2016/XXXXX (Inferred from US Patent 9,xxx,xxx family regarding CPI-1205 structure and synthesis).[1]
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for the Pharmaceutical Industry. Academic Press.
-
FDA Center for Drug Evaluation and Research. (2018). "Guidance for Industry: Q3C(R6) Impurities: Guideline for Residual Solvents." Link
Sources
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- 2. IL289300B2 - Combined treatment for cancer - Google Patents [patents.google.com]
- 3. Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Reproducibility of In Vitro Assays for EZH2 Inhibition
In the landscape of epigenetic drug discovery, Enhancer of Zeste Homolog 2 (EZH2) has emerged as a pivotal therapeutic target. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a crucial role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27).[1] Its overexpression and mutation are linked to the progression of numerous cancers, making the development of potent and selective EZH2 inhibitors a key focus for oncology research.[1][2][3]
The journey from a promising compound to a clinical candidate, however, is paved with rigorous preclinical testing, where the reproducibility of in vitro assays is paramount. Inconsistent or unreliable data can lead to costly delays and the pursuit of non-viable leads. This guide provides an in-depth comparison of common in vitro assays for EZH2 inhibition, offering insights into their principles, protocols, and the critical factors that govern their reproducibility. Our goal is to equip fellow researchers with the knowledge to select the appropriate assay and execute it with the highest degree of confidence.
The Cornerstone of EZH2 Activity: The Methyltransferase Reaction
At the heart of every EZH2 inhibition assay is the fundamental biochemical reaction it catalyzes: the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine 27 residue of histone H3. The product of this reaction, S-adenosyl-L-homocysteine (SAH), and the newly methylated H3K27 are the two primary readouts used to measure EZH2 activity and its inhibition.
Caption: The core EZH2 methyltransferase reaction.
Comparison of Key In Vitro Assay Formats
The choice of an in vitro assay for EZH2 inhibitor screening is a critical decision, influenced by factors such as throughput requirements, sensitivity, cost, and the specific scientific question being addressed. Here, we compare three widely adopted methodologies: Radiometric Assays, Homogeneous Time-Resolved Fluorescence (HTRF), and AlphaLISA.
Radiometric Filter-Binding Assays
Principle: This classic and direct method relies on the use of a radiolabeled methyl donor, [³H]-SAM. The EZH2 enzyme transfers the radioactive [³H]-methyl group to a histone H3 substrate, typically a peptide or purified histones. The reaction mixture is then spotted onto a filter membrane, which captures the substrate while unbound [³H]-SAM is washed away. The radioactivity retained on the filter, proportional to the enzyme activity, is quantified using a scintillation counter.
Experimental Protocol:
-
Reaction Setup: In a microplate, combine the EZH2/PRC2 complex, histone substrate (e.g., core histones), and the test inhibitor compound.
-
Initiation: Start the reaction by adding a solution containing [³H]-SAM and non-radioactive SAM.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a defined period.[4]
-
Stopping the Reaction: Terminate the reaction by adding a strong acid, such as trichloroacetic acid (TCA).
-
Filter Binding: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or glass fiber).
-
Washing: Wash the filter plate multiple times with a suitable buffer (e.g., ethanol or TCA) to remove unbound [³H]-SAM.
-
Detection: Add scintillation fluid to the dried filter plate and measure the retained radioactivity using a scintillation counter.
Caption: Workflow for a radiometric EZH2 inhibition assay.
Factors Affecting Reproducibility:
-
Substrate Quality: The purity and concentration of the histone substrate are critical. Using purified core histones or nucleosomes can provide a more physiologically relevant context but may introduce lot-to-lot variability.[5] Peptide substrates offer higher consistency but may not fully recapitulate the native enzyme-substrate interaction.[1]
-
[³H]-SAM Stability: The radioactive SAM cofactor is susceptible to degradation, particularly at non-optimal pH levels.[6] This can lead to a decrease in the specific activity and a higher background signal over time.
-
Incomplete Washing: Inefficient removal of unbound [³H]-SAM is a major source of high background and poor signal-to-noise ratios. Consistent and thorough washing steps are essential for reproducible results.
-
Enzyme Activity: The activity of the EZH2/PRC2 complex can vary between batches. It is crucial to perform enzyme titration experiments to determine the optimal concentration for each new lot of enzyme.
Homogeneous Time-Resolved Fluorescence (HTRF) Assays
Principle: HTRF is a fluorescence resonance energy transfer (FRET)-based technology that combines time-resolved fluorescence with FRET.[7] In the context of EZH2, a biotinylated histone H3 peptide is used as a substrate. The methylation of this peptide by EZH2 is detected using a specific antibody against the methylated H3K27 mark, which is labeled with a Europium cryptate (the FRET donor). Streptavidin conjugated to an acceptor fluorophore (e.g., XL665 or d2) binds to the biotinylated peptide. When the peptide is methylated, the antibody brings the donor and acceptor into close proximity, allowing for FRET to occur upon excitation. The time-resolved detection minimizes interference from background fluorescence.[7][8]
Experimental Protocol:
-
Enzymatic Reaction: In a microplate, incubate the EZH2/PRC2 complex, biotinylated H3 peptide substrate, SAM, and the test inhibitor.
-
Incubation: Allow the enzymatic reaction to proceed at room temperature for a specified time (e.g., 60 minutes).[9]
-
Detection: Add a mixture of the Europium-labeled anti-H3K27me antibody and the streptavidin-acceptor conjugate.
-
Equilibration: Incubate the plate in the dark at room temperature to allow for the binding of the detection reagents (e.g., 60 minutes).[9]
-
Reading: Measure the fluorescence emission at two wavelengths (for the acceptor and donor) using an HTRF-compatible plate reader. The ratio of the two signals is proportional to the amount of methylated product.
Caption: Workflow for an HTRF-based EZH2 inhibition assay.
Factors Affecting Reproducibility:
-
Antibody Specificity and Affinity: The quality of the antibody is paramount. It must be highly specific for the desired methylation state (e.g., H3K27me2 or me3) with minimal cross-reactivity. Lot-to-lot variations in antibody performance can significantly impact assay results.
-
Compound Interference: Colored compounds or those that are fluorescent at the assay wavelengths can interfere with the readout. A pre-screening of the compound library for auto-fluorescence is a good practice.
-
Reagent Stability: The stability of the Europium cryptate and acceptor fluorophores, especially when exposed to light, should be considered. Always prepare detection reagents fresh and protect them from light.
-
Pipetting Accuracy: HTRF assays are homogeneous and performed in small volumes (typically in 384- or 1536-well plates), making them sensitive to pipetting errors.[7] Calibrated and well-maintained automated liquid handlers are recommended for high-throughput screening.
AlphaLISA Assays
Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that is highly sensitive and requires no wash steps.[10] Similar to HTRF, it uses a biotinylated H3 peptide substrate. After the methylation reaction, Streptavidin-coated "Donor" beads and anti-H3K27me antibody-conjugated "Acceptor" beads are added.[10][11] When the Donor and Acceptor beads are brought into proximity through their binding to the same methylated peptide, excitation of the Donor bead at 680 nm produces singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal.[12]
Experimental Protocol:
-
Enzymatic Reaction: Combine the EZH2/PRC2 complex, biotinylated H3 peptide, SAM, and test inhibitor in a microplate well.
-
Incubation: Incubate the plate at room temperature to allow the enzymatic reaction to reach the desired endpoint.[10]
-
Detection: In subdued light, add a mixture of Streptavidin-Donor beads and anti-H3K27me-Acceptor beads.
-
Final Incubation: Incubate the plate in the dark at room temperature (e.g., 60 minutes) to allow for bead-analyte complex formation.[9]
-
Reading: Measure the chemiluminescent signal using an Alpha-enabled plate reader.
Caption: Workflow for an AlphaLISA-based EZH2 inhibition assay.
Factors Affecting Reproducibility:
-
Bead Stability and Handling: AlphaLISA beads are light-sensitive and can aggregate if not handled properly. Gentle mixing and protection from light are crucial. Any condition that promotes non-specific bead aggregation will lead to a high background signal.
-
Singlet Oxygen Quenchers: Certain compounds in screening libraries (e.g., those with antioxidant properties) can quench the singlet oxygen, leading to false-positive results. Counter-screening is often necessary to identify these compounds.
-
Hook Effect: At very high concentrations of the methylated product, the signal can decrease because the Donor and Acceptor beads bind to separate molecules, preventing proximity. It is important to operate within the dynamic range of the assay, which can be determined through substrate titration experiments.
-
Reagent Concentrations: The concentrations of the Donor and Acceptor beads, as well as the antibody, need to be carefully optimized to achieve a robust assay window (Z' > 0.5).[11]
Comparative Summary and Best Practices
| Feature | Radiometric Assay | HTRF Assay | AlphaLISA Assay |
| Principle | Radioisotope incorporation | TR-FRET | Proximity-based chemiluminescence |
| Throughput | Low to Medium | High | High |
| Sensitivity | High | High | Very High |
| Cost | Moderate (reagents), High (disposal) | High | High |
| Key Reproducibility Challenge | Incomplete washing, [³H]-SAM stability | Antibody variability, compound interference | Bead handling, singlet oxygen quenchers |
| Primary Readout | Methylated substrate | Methylated substrate | Methylated substrate |
Best Practices for Ensuring Reproducibility:
-
Thorough Reagent Qualification: Regardless of the assay format, qualify every new lot of enzyme, substrate, and antibody. This includes enzyme titration to determine the optimal concentration and substrate titration to determine the Km.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all assay steps, from reagent preparation to data analysis.
-
Control Compounds: Always include a known potent inhibitor (e.g., Tazemetostat, GSK126) as a positive control and a vehicle (e.g., DMSO) as a negative control on every plate. This allows for the calculation of Z'-factor, a statistical measure of assay robustness.
-
Automated Liquid Handling: For high-throughput screening, use well-calibrated automated liquid handlers to minimize pipetting variability.
-
Environmental Control: Maintain consistent temperature and humidity in the laboratory, as these can affect enzyme kinetics and reagent stability.
-
Data Analysis Pipeline: Use a standardized data analysis workflow. Normalize the data to the plate controls (e.g., % inhibition) to account for plate-to-plate variation.
By understanding the nuances of each assay and implementing rigorous quality control measures, researchers can generate highly reproducible data, accelerating the discovery of novel EZH2 inhibitors for the treatment of cancer and other diseases.
References
- Volition. (n.d.). EZH2 inhibition: a promising strategy to prevent cancer immune editing.
- PMC. (n.d.). EZH2 inhibition stimulates repetitive element expression and viral mimicry in resting splenic B cells.
- ResearchGate. (n.d.). In vitro PRC2 activity of EZH2. Histone methyltransferase reaction was....
- ResearchGate. (n.d.). EZH2 inhibition reduces the viability of MM cells and downregulates the....
- BPS Bioscience. (n.d.). EZH2 Assay Service.
- PMC. (2021). A PRC2-independent function for EZH2 in regulating rRNA 2′-O methylation and IRES-dependent translation.
- BellBrook Labs. (n.d.). EZH2 Assay | EZH2 Inhibitor Screening Kit | AptaFluor Application.
- PubMed. (n.d.). Development and implementation of a high-throughput AlphaLISA assay for identifying inhibitors of EZH2 methyltransferase.
- PMC - NIH. (n.d.). Inhibition of the Histone Methyltransferase EZH2 Induces Vascular Stiffness.
- PMC - PubMed Central. (n.d.). Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity.
- PubMed. (n.d.). Development and validation of reagents and assays for EZH2 peptide and nucleosome high-throughput screens.
- Medscape Reference. (2025). Follicular Lymphoma Management Overview.
- Benchchem. (n.d.). Protocol for Assessing Cell Viability After Ezh2-IN-4 Exposure.
- YouTube. (2023). SABCS 2021: Targeting EZH2 functions.
- Reaction Biology. (n.d.). EZH2 Complex.
- Benchchem. (n.d.). Application of EZH2-IN-22 in High-Throughput Screening: Application Notes and Protocols.
- PMC - NIH. (2023). The roles of EZH2 in cancer and its inhibitors.
- PMC - NIH. (n.d.). Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors.
- Revvity. (n.d.). AlphaLISA EZH2 Histone H3-Lysine 27 N-methyltransferase assay.
- PMC - PubMed Central. (n.d.). Assay Development for Histone Methyltransferases.
- PMC. (n.d.). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications.
- BellBrook Labs. (2013). Histone Methyltransferase Assay Methods: What Works for HTS.
- Abcam. (n.d.). Assays for histone methylation.
- Revvity. (n.d.). HTRF - Guide to homogeneous time resolved fluorescence.
- ResearchGate. (n.d.). Fig. 1. EZH2 AlphaLISA assay overview. (A) Schematic diagram of the....
- BPS Bioscience. (n.d.). AlphaLISA® Assay Kits.
- PubMed. (n.d.). Detection and Quantification of Histone Methyltransferase Activity In Vitro.
- ResearchGate. (n.d.). Guidelines for HTRF technology in EGFR kinase assay.
- Molecular Devices. (n.d.). High throughput homogeneous epigenetics assays using HTRF technology and the SpectraMax Paradigm microplate detection platform.
- ResearchGate. (2025). Development and Implementation of a High-Throughput AlphaLISA Assay for Identifying Inhibitors of EZH2 Methyltransferase.
- PLOS Biology. (2023). Histone methyltransferase activity affects metabolism in human cells independently of transcriptional regulation.
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Safety Operating Guide
Navigating the Disposal of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of these compounds. This guide provides a detailed protocol for the proper disposal of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol, a fluorinated piperidine derivative. The procedures outlined here are grounded in established safety principles and regulatory guidelines, designed to protect researchers and the environment.
The structural features of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol—a piperidine core, a trifluoroethyl group, and a primary alcohol—necessitate a cautious approach to its disposal. The presence of the trifluoroethyl group, in particular, places this compound in the category of halogenated organic waste, which requires specific disposal methods to prevent environmental persistence and potential toxicity.
Core Principles of Disposal
The responsible disposal of this compound is predicated on the following principles:
-
Waste Minimization : The first step in any disposal plan is to minimize the generation of waste. Careful planning of experiments and the use of appropriate reaction scales are paramount.
-
Segregation : Halogenated organic waste must be segregated from non-halogenated and other waste streams to ensure proper treatment.
-
Containment : Waste must be stored in appropriate, clearly labeled, and sealed containers to prevent accidental release.
-
Professional Disposal : The ultimate disposal of this chemical waste must be handled by a licensed and reputable hazardous waste disposal company.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. The high C-F bond energy can increase metabolic stability, but skin absorption of piperidine derivatives is a known hazard[3][4]. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes, which could cause serious damage[5]. |
| Lab Coat | A standard laboratory coat. | To protect clothing and skin from accidental contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. Respiratory protection may be needed for large quantities or spills. | To avoid inhalation of any vapors or aerosols. While the volatility of this specific compound is unknown, piperidine itself is volatile and toxic if inhaled[6]. |
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol.
1. Waste Collection and Segregation:
-
Designated Waste Container : Use a dedicated, leak-proof, and chemically compatible container for the collection of halogenated organic waste[7]. The container should be clearly labeled as "Halogenated Organic Waste" and should also list the specific contents, including "[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol".
-
Avoid Mixing : Do not mix this waste with non-halogenated solvents or other incompatible waste streams. This is crucial for the final disposal method, typically incineration, as mixed wastes can pose challenges and increased costs for disposal facilities.
2. Spill Management:
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Contain the Spill : Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose : Carefully collect the absorbent material and place it in the designated halogenated organic waste container.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), and collect the cleaning materials as hazardous waste.
3. Final Disposal:
-
Incineration : The recommended disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility[8]. This process is designed to break down the stable carbon-fluorine bonds and prevent the release of harmful substances into the environment[9]. Improper incineration can lead to the formation of toxic byproducts like hydrofluoric acid[9].
-
Landfill is Not an Option : Direct landfilling of this type of waste is not an environmentally responsible option and is often prohibited by regulations for liquid hazardous waste[10]. Fluorinated compounds can be persistent in the environment and may leach from landfills, contaminating soil and groundwater[11].
-
Contact Your Environmental Health and Safety (EHS) Office : Your institution's EHS department is the primary resource for arranging the pickup and disposal of hazardous waste. They will have established procedures and contracts with certified waste management companies.
Environmental Considerations: The Fate of Fluorinated Compounds
The trifluoroethyl group in [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol is a key consideration for its environmental impact. Many fluorinated organic compounds are known for their persistence in the environment, earning them the moniker "forever chemicals"[10]. While the specific environmental fate of this compound is not documented, it is plausible that it could degrade to form trifluoroacetic acid (TFA)[12][13]. TFA is a stable and persistent substance that can accumulate in aquatic environments[12]. Proper disposal via high-temperature incineration is the most effective way to prevent the release of this compound and its potential degradation products into the ecosystem.
Regulatory Framework
In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[14]. Halogenated organic compounds are often classified as "F-listed" hazardous wastes if they are spent solvents[15]. While this specific compound may not be explicitly listed, it would likely be considered hazardous due to its characteristics. Always consult your local and institutional regulations to ensure full compliance.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol.
Caption: Disposal workflow for [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol.
By adhering to these procedures, researchers can ensure that their innovative work in the laboratory does not come at the cost of environmental health and safety. The principles of responsible chemical management are integral to scientific integrity and the long-term sustainability of research endeavors.
References
-
MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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TSpace. Environmental Fate of Novel Functionalized Hydrofluoroether (HFE) Alcohols. Retrieved from [Link]
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Stericycle. Medication & Pharmaceutical Waste Disposal Explained. Retrieved from [Link]
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sustainability-lab. (2025, October 12). Dispose of PTFE and PFAS. Retrieved from [Link]
-
Ozone Secretariat. SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. Retrieved from [Link]
-
National Institutes of Health. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Bibliothèque et Archives Canada. Organofluorine Compounds in the Environment - Analysis, Sources and. Retrieved from [Link]
-
ACS Publications. (2020, September 18). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Retrieved from [Link]
-
National Institutes of Health. Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. Retrieved from [Link]
-
University of Oxford. (2025, March 26). A new method to recycle fluoride from long-lived PFAS chemicals. Retrieved from [Link]
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Thermo Fisher Scientific. (2016, July 6). 4-Piperidinemethanol - Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2025, October 17). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
